Part 1: Executive Summary 5-Methoxy-1-phenyl-1H-indole (CAS 936231-14-0) represents a critical structural motif in modern medicinal chemistry and organic materials science.[1][2] Belonging to the class of N-arylindoles,...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
5-Methoxy-1-phenyl-1H-indole (CAS 936231-14-0) represents a critical structural motif in modern medicinal chemistry and organic materials science.[1][2] Belonging to the class of N-arylindoles, this compound fuses the privileged indole scaffold—ubiquitous in bioactive natural products—with a lipophilic N-phenyl substituent and an electron-donating 5-methoxy group.[1][2]
This specific substitution pattern renders the molecule highly valuable for two primary applications:
Medicinal Chemistry: As a rigidified lipophilic analog of serotonin (5-HT) and melatonin.[2] The N-phenylation prevents hydrogen bond donation at the N1 position, modulating receptor affinity (particularly 5-HT6 and tubulin binding sites) and improving blood-brain barrier (BBB) permeability via increased LogP.[1][2]
Material Science: As a hole-transporting building block in organic light-emitting diodes (OLEDs), where the electron-rich indole core facilitates charge transfer.[1][2]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and functional applications.[1][2]
Part 2: Physicochemical Profile[1]
The introduction of the phenyl group at the N1 position significantly alters the electronic and physical profile compared to the parent 5-methoxyindole.[2]
Table 1: Key Physicochemical Properties
Property
Value / Description
Relevance
CAS Number
936231-14-0
Unique Identifier
Molecular Formula
C₁₅H₁₃NO
Stoichiometry
Molecular Weight
223.27 g/mol
Small Molecule Drug Discovery (Ro5 compliant)
Physical State
Off-white to pale yellow solid
Handling/Storage
Solubility
Soluble in DMSO, DCM, CHCl₃, EtOAc; Insoluble in H₂O
Lipophilic formulation required
LogP (Predicted)
~4.2 - 4.5
High membrane permeability; potential CNS penetration
H-Bond Donors
0
N1-substitution removes H-bond donor capability
H-Bond Acceptors
2 (Methoxy O, Indole N)
Receptor interaction points
Part 3: Synthetic Methodologies
The synthesis of 5-Methoxy-1-phenyl-1H-indole relies on the construction of the C–N bond between the indole nitrogen and the phenyl ring.[1][2] Two primary methodologies are dominant in the field: Copper-Catalyzed Ullmann-Type Coupling and Palladium-Catalyzed Buchwald-Hartwig Amination .[1][2]
Mechanistic Pathway Visualization[1]
The following diagram illustrates the two competing pathways for synthesizing the target compound.
Figure 1: Comparative synthetic pathways for N-arylation. Pathway A (Ullmann) is cost-effective; Pathway B (Buchwald) offers milder conditions.[1][2]
Rationale: While Palladium catalysis is faster, the Copper-catalyzed Ullmann reaction is often preferred for simple N-phenylation due to lower cost and the avoidance of expensive phosphine ligands, making it scalable.[1][2]
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-methoxyindole (1.0 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).
Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to remove oxygen, which can poison the catalyst and oxidize the indole.
Addition: Add the ligand (0.2 equiv), Iodobenzene (1.2 equiv), and anhydrous DMSO via syringe under Argon flow.
Reaction: Seal the tube and heat to 90–110 °C for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc 9:1).[2] The starting material (5-methoxyindole) is more polar than the N-phenyl product.[1][2]
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography on silica gel.
Stationary Phase: Silica Gel (230-400 mesh).[1][2]
Mobile Phase: Gradient Hexane → 5% EtOAc in Hexane.[2]
Critical Control Point: The choice of ligand is crucial. Without a ligand (e.g., L-Proline), the reaction requires harsh temperatures (>140°C) which leads to decomposition.[1][2]
Part 4: Functional Applications
Medicinal Chemistry: The Pharmacophore
The 5-methoxy-1-phenylindole scaffold is a bioisostere of biologically active carbazoles and a rigidified analog of melatonin.[1][2]
CNS Targets (5-HT6 Antagonists): The 5-methoxy group mimics the 5-hydroxy of serotonin.[1][2] N-phenylation increases lipophilicity, aiding BBB penetration, and blocks metabolic N-dealkylation/conjugation.[1][2] This specific scaffold has been investigated in libraries for 5-HT6 receptor antagonists, relevant for cognitive enhancement in Alzheimer's disease.[1][2]
Antimitotic Agents: N-Aryl indoles bind to the colchicine site of tubulin.[1][2] The bulky 1-phenyl group occupies a hydrophobic pocket in the tubulin dimer, inhibiting microtubule polymerization.[1][2]
Materials Science: OLEDs
In organic electronics, the electron-rich nature of the indole ring makes it a suitable donor moiety.[1][2]
Hole Transport: The lone pair on the nitrogen is delocalized into the phenyl ring and the indole system. This conjugation allows the molecule to stabilize radical cations (holes), making derivatives of CAS 936231-14-0 useful as Hole Transport Materials (HTM) in OLED devices.[1][2]
Biological Logic Diagram
Figure 2: Pharmacological logic flow.[1][2] The scaffold serves as a dual-purpose ligand for GPCRs and cytoskeletal proteins.[1][2]
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of the general N-aryl indole class.[1][2]
Avoid dust formation; the solid may be statically charged.[2]
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the electron-rich indole ring over prolonged periods (months/years).
References
Synthesis of N-Aryl Indoles (Ullmann Method)
Ma, D., & Cai, Q. (2003).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Synlett.
Liou, J. P., et al. (2007).[2] Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. Journal of Medicinal Chemistry.
Executive Summary The N-phenyl-5-methoxyindole scaffold represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple indole alkaloids and complex biaryl pharmacophores. Unlike its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-phenyl-5-methoxyindole scaffold represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple indole alkaloids and complex biaryl pharmacophores. Unlike its C-arylated counterparts (e.g., 2-phenylindole), the N-arylated variant introduces a unique steric twist that disrupts planarity, creating a distinct three-dimensional volume essential for binding in hydrophobic pockets (e.g., tubulin colchicine sites, GPCR allosteric sites).
This technical guide provides a rigorous analysis of the chemical structure, electronic properties, and validated synthetic protocols for accessing this scaffold. It is designed to serve as a foundational reference for researchers optimizing lead compounds in oncology and neuropharmacology.
Structural Anatomy & Electronic Properties
The molecule comprises an electron-rich indole core substituted at the 5-position with a methoxy group and at the N1-position with a phenyl ring.
Electronic "Push-Pull" Dynamics
5-Methoxy Group (-OCH₃): Acts as a strong
-donor (+M effect) into the indole ring, significantly increasing electron density at the C3 position. This makes the scaffold highly susceptible to electrophilic aromatic substitution (e.g., formylation, halogenation) at C3.
N-Phenyl Ring: Acts inductively as an electron-withdrawing group (-I) but can participate in resonance (+M) if planar. However, steric interactions limit this conjugation.
Steric Twist and 3D Conformation
A critical structural feature is the dihedral angle between the indole plane and the N-phenyl ring.
Steric Clash: The protons at the indole C2 and C7 positions clash with the ortho-protons of the N-phenyl ring.
Consequence: X-ray crystallographic data of closely related analogues (e.g., 1-(3,4,5-trimethoxyphenyl)-5-methoxyindole) reveals a twist angle of approximately 45°–50° .
Pharmacological Implication: This non-planar conformation prevents the molecule from intercalating into DNA (which requires planarity) while enhancing fit into globular protein binding sites (e.g., Tubulin).
Parameter
Value / Description
Molecular Formula
C₁₅H₁₃NO
Molecular Weight
223.27 g/mol
LogP (Predicted)
~3.8 – 4.2 (Highly Lipophilic)
H-Bond Donors
0 (N-H capped)
H-Bond Acceptors
2 (Methoxy O, Indole N lone pair)
Rotatable Bonds
2 (N-Ph, O-Me)
Synthetic Methodologies
Accessing the N-phenyl-5-methoxyindole scaffold requires the formation of a C–N bond between the indole nitrogen and an aryl halide. Two primary transition-metal-catalyzed protocols are dominant.
This method is favored for its cost-effectiveness and scalability. Modern ligand-accelerated variations allow for milder conditions than the classic Ullmann reaction.
Charge: In a glovebox or under Argon flow, add CuI, K₃PO₄, and 5-methoxyindole to a screw-cap reaction vial.
Solvate: Add anhydrous 1,4-dioxane.
Activate: Add Iodobenzene followed by the ligand (trans-1,2-diaminocyclohexane). The order is critical to prevent catalyst aggregation.
Reflux: Seal the vial and heat to 110°C for 24 hours. The mixture should turn a deep blue/green suspension.
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate filtrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
Yield Expectation: 85–95% as an off-white solid.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the catalytic cycle flow for the Ullmann coupling.
Figure 1: Catalytic workflow for the N-arylation of 5-methoxyindole via Ullmann coupling.
Spectroscopic Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
¹H NMR (400 MHz, CDCl₃) Prediction:
δ 7.40 – 7.60 (m, 5H): Phenyl ring protons. (Diagnostic: Absence of NH broad singlet at >8.0 ppm).
δ 7.30 (d, J=3.2 Hz, 1H): Indole C2-H. Shifts downfield relative to NH-indole due to N-phenyl deshielding.
δ 7.15 (d, J=8.8 Hz, 1H): Indole C7-H.
δ 7.10 (d, J=2.4 Hz, 1H): Indole C4-H.
δ 6.85 (dd, J=8.8, 2.4 Hz, 1H): Indole C6-H.
δ 6.60 (d, J=3.2 Hz, 1H): Indole C3-H.
δ 3.85 (s, 3H): Methoxy group (-OCH₃).
Mass Spectrometry (ESI+):
[M+H]⁺: 224.1
Fragmentation: Loss of methyl radical (M-15) is common for methoxyindoles.
Structure-Activity Relationship (SAR) Logic
The N-phenyl-5-methoxyindole scaffold is often utilized as a core fragment in tubulin polymerization inhibitors and receptor antagonists.
Figure 2: SAR map highlighting the functional zones of the scaffold.
References
Antimitotic Indole Derivatives: Monroe, T. B., et al. "5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole." Acta Crystallographica Section E, 2010.[3] Link
Ullmann Coupling Mechanism: Monnier, F., & Taillefer, M. "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie International Edition, 2009. Link
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Indole Synthesis Review: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link
5-methoxy-1-phenyl-1H-indole molecular weight and formula
This technical guide provides a comprehensive profile of 5-methoxy-1-phenyl-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry and organic electronics. [1][2][3] Physicochemical Characterization...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive profile of 5-methoxy-1-phenyl-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry and organic electronics.
[1][2][3]
Physicochemical Characterization
This section defines the core identity and physical parameters of the molecule. The N-phenyl substitution significantly alters the solubility and electronic properties compared to the parent 5-methoxyindole.
Parameter
Specification
Chemical Name
5-Methoxy-1-phenyl-1H-indole
CAS Registry Number
936231-14-0
Molecular Formula
C₁₅H₁₃NO
Molecular Weight
223.27 g/mol
Exact Mass
223.0997
Physical State
Colorless to pale yellow viscous liquid or low-melting solid
Solubility
Soluble in CHCl₃, DMSO, DMF, Ethyl Acetate; Insoluble in Water
LogP (Predicted)
~3.64 (Lipophilic)
Structural Logic
The molecule consists of an electron-rich indole core substituted at two key positions:
N1-Position: A phenyl group replaces the acidic proton, preventing hydrogen bonding and increasing lipophilicity. This creates a "propeller-like" twist (approx. 45°) between the indole and phenyl planes due to steric repulsion at the C7-H/Ortho-H interface.
C5-Position: A methoxy (-OCH₃) group acts as an electron-donating group (EDG), increasing electron density at the C3 position, making the ring highly reactive toward electrophilic aromatic substitution.
Synthetic Methodology
The most robust route to 5-methoxy-1-phenyl-1H-indole is the Copper-Catalyzed Ullmann-Type N-Arylation . This method is preferred over Palladium catalysis (Buchwald-Hartwig) for cost-efficiency and scalability in early-phase research.
Base: Potassium Hydroxide (KOH) or K₃PO₄ (2.0 equiv)
Solvent: Toluene or DMF (Anhydrous)
Step-by-Step Workflow
Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-methoxyindole (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and KOH (2.0 equiv).
Inert: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which can oxidize the Cu(I) catalyst.
Solvate: Add Iodobenzene (1.2 equiv) and anhydrous Toluene via syringe under Argon flow.
Reflux: Seal the tube and heat to 110°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[3]3) should disappear, and the product (Rf ~0.6) will appear.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 95:5).
Figure 1: Logic flow of the copper-catalyzed N-arylation mechanism.
Analytical Profiling
Verification of the synthesized compound requires NMR spectroscopy. The N-phenylation causes a diagnostic downfield shift of the indole protons and the appearance of a 5-proton multiplet in the aromatic region.
Expected ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)
Multiplicity
Integration
Assignment
7.45 – 7.55
Multiplet (m)
5H
Phenyl Ring (Ortho/Meta/Para protons)
7.38
Doublet (d)
1H
Indole H-7 (Deshielded by N-Ph)
7.20
Doublet (d)
1H
Indole H-2
7.12
Doublet (d)
1H
Indole H-4
6.85
Doublet of Doublets (dd)
1H
Indole H-6
6.60
Doublet (d)
1H
Indole H-3 (Upfield due to electron-rich nature)
3.86
Singlet (s)
3H
-OCH₃ (Methoxy group)
Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and residual solvent peaks.
Research Applications & Biological Context
The 5-methoxy-1-phenyl-1H-indole scaffold is a "privileged structure" in drug discovery, particularly in oncology and neurology.
Tubulin Polymerization Inhibition
The structural motif mimics the pharmacophore of Combretastatin A-4 and Colchicine .
Mechanism: The indole core occupies the colchicine-binding site on β-tubulin. The N-phenyl group provides hydrophobic bulk that locks the molecule into the pocket, while the 5-methoxy group functions as a hydrogen bond acceptor, mimicking the methoxy groups of natural antimitotic agents.
Outcome: Disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
Synthetic Intermediate
This molecule serves as a precursor for:
C3-Functionalization: Vilsmeier-Haack formylation at C3 yields aldehydes used to synthesize chalcone-hybrid inhibitors.
C2-Functionalization: Lithiation at C2 (using n-BuLi) allows for the introduction of electrophiles, creating complex fused-ring systems.
Figure 2: Application spectrum of the N-phenyl-5-methoxyindole scaffold.
A Comparative Analysis of 5-Methoxyindole and 1-Phenyl-5-Methoxyindole: Structure, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of bioactive compounds.[1][2][3] This guide provides a detailed comparative analysis of two key indole derivatives: 5-methoxyindole and its N-substituted counterpart, 1-phenyl-5-methoxyindole. We delve into the fundamental differences in their molecular structure, physicochemical properties, synthetic methodologies, and chemical reactivity. Furthermore, we explore how the strategic addition of a phenyl group at the N1 position dramatically alters the molecule's profile, influencing its applications in drug discovery and materials science. This document serves as a technical resource, complete with detailed experimental protocols, comparative data, and workflow diagrams to support researchers in harnessing the distinct properties of these two valuable chemical entities.
Part I: Molecular Structure and Physicochemical Properties
The introduction of a substituent on the indole nitrogen fundamentally alters the molecule's electronic and steric landscape. This section dissects these changes by comparing the parent 5-methoxyindole with 1-phenyl-5-methoxyindole.
The 5-Methoxyindole Scaffold
5-Methoxyindole is an aromatic heterocyclic organic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrole ring.[4][5] The methoxy group (-OCH₃) at the 5-position is an electron-donating group, which increases the electron density of the indole ring system, particularly influencing its reactivity towards electrophiles.[5] Key to its character is the N-H proton of the pyrrole ring, which can participate in hydrogen bonding and is sufficiently acidic to be removed by a base, allowing for N-alkylation or N-arylation. This compound typically appears as a white to light brownish crystalline powder and is sparingly soluble in water.[5][6]
The Impact of N-Phenyl Substitution: 1-Phenyl-5-Methoxyindole
In 1-phenyl-5-methoxyindole, the hydrogen atom on the indole nitrogen is replaced by a phenyl group. This substitution has several profound consequences:
Steric Hindrance: The bulky phenyl group introduces significant steric hindrance around the nitrogen atom, which can influence the molecule's interaction with biological targets and affect the regioselectivity of certain reactions.
Electronic Effects: The phenyl ring can withdraw electron density from the indole nitrogen via inductive effects, while also participating in π-π stacking interactions.[7] This alters the overall electronic distribution of the indole core.
Conformational Changes: The dihedral angle between the indole ring and the N-phenyl ring is a critical structural parameter. For a similar compound, 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, this angle was determined to be 45.35°.[8] This non-planar arrangement is a key feature in the design of molecules targeting specific protein binding pockets.
Loss of Hydrogen Bonding Capability: The absence of the N-H proton means 1-phenyl-5-methoxyindole cannot act as a hydrogen bond donor at this position, which is a critical consideration in drug design for receptor-ligand interactions.[1]
Comparative Physicochemical Data
The structural differences translate directly into distinct physicochemical properties, which are crucial for predicting solubility, permeability, and metabolic stability.
The oxygen of the methoxy group acts as an acceptor in both.
Part II: Synthesis and Reactivity
The synthetic pathways to these molecules and their subsequent chemical behavior are dictated by their structural differences, primarily the presence or absence of the N-H proton.
Synthesis of 5-Methoxyindole
A common and robust method for synthesizing 5-methoxyindole involves the reaction of 5-bromoindole with sodium methoxide, catalyzed by a copper-based system. This methoxydehalogenation approach is efficient and scalable.
Objective: To synthesize 5-methoxyindole from 5-bromoindole.
To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 5-bromoindole, the copper(I) catalyst, and the ligand.
Add the solution of sodium methoxide in methanol. The molar ratio of sodium methoxide to 5-bromoindole should typically be in the range of 1.3 to 2.0.[11]
Heat the reaction mixture to a temperature between 80-120 °C and maintain for 5-10 hours, monitoring the reaction progress by TLC or GC-MS.[11]
Upon completion, cool the mixture to room temperature.
Filter the mixture to remove the catalyst and any inorganic salts.
The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
The crude product is purified by recrystallization or column chromatography to yield pure 5-methoxyindole.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared to the literature value (52-55 °C).[5][6]
Synthesis of 1-Phenyl-5-Methoxyindole
The most direct route to 1-phenyl-5-methoxyindole is the N-arylation of 5-methoxyindole. Copper-catalyzed Ullmann coupling or Palladium-catalyzed Buchwald-Hartwig amination are the premier choices for this transformation.
Objective: To synthesize 1-phenyl-5-methoxyindole from 5-methoxyindole and an aryl halide.
Materials: 5-methoxyindole, an aryl halide (e.g., iodobenzene), Copper(I) iodide (CuI), a base (e.g., K₃PO₄ or K₂CO₃), a ligand (e.g., N,N'-dimethylethylenediamine), and a high-boiling point solvent (e.g., Dioxane or Toluene).
Procedure:
In a Schlenk flask under an inert atmosphere, combine 5-methoxyindole (1.0 eq), the aryl halide (1.0-1.2 eq), CuI (10-20 mol%), the base (2.0-3.0 eq), and the ligand (20-40 mol%).[8]
Add the anhydrous solvent and stir the mixture.
Heat the reaction to reflux (typically 100-120 °C) and stir overnight (12-24 hours). Monitor reaction completion by TLC.
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenyl-5-methoxyindole.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-arylation.
Synthetic pathways for the two indole derivatives.
Comparative Reactivity
The primary difference in reactivity stems from the N-H group.
Electrophilic Substitution: The indole nucleus is electron-rich and readily undergoes electrophilic substitution, typically at the C3 position.[1][5] The N-phenyl group in 1-phenyl-5-methoxyindole can slightly modulate the electron density of the indole core, but C3 remains the most reactive site for many electrophiles. However, the steric bulk of the N-phenyl group can influence the approach of the electrophile.
Acidity and Nucleophilicity: 5-methoxyindole is a weak acid (pKa of the N-H is ~17) and can be deprotonated to form a highly nucleophilic indolyl anion. This anion is crucial for N-alkylation and acylation reactions. 1-phenyl-5-methoxyindole lacks this acidic proton and cannot form such an anion, precluding it from these specific reaction pathways. This is the most significant difference in their chemical reactivity.
Part III: Applications and Biological Significance
The choice between an N-H indole and an N-substituted indole is a critical decision in drug design, directly impacting potency, selectivity, and pharmacokinetic properties.
5-Methoxyindole: A Precursor and Bioactive Scaffold
5-Methoxyindole is not merely a synthetic intermediate; it is a biologically relevant molecule. It is a metabolite of L-tryptophan and serves as a key precursor in the biosynthesis of important neurochemicals like melatonin.[5][6][12] Its derivatives have shown a wide range of biological activities:
Neuropharmacology: It is a valuable scaffold for serotonin receptor agonists and antagonists.[5]
Anti-inflammatory and Anti-cancer: The 5-methoxyindole core has demonstrated anti-inflammatory, anti-cancer, and antioxidant properties.[5][13][14] For instance, 5-methoxyindole-2-carboxylic acid (5MICA) has shown neuroprotective effects in stroke models.[15]
Central role of the 5-methoxyindole scaffold.
1-Phenyl-5-Methoxyindole: A Scaffold for Targeted Therapies
The introduction of the N-phenyl group creates a new vector for chemical modification and allows for the exploration of different binding pockets in biological targets. N-phenylindole derivatives are being actively investigated in various therapeutic areas:
Antitubercular Agents: N-phenylindole derivatives have been synthesized and identified as potent inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis.[16][17]
Anticancer Agents: The indole scaffold is a "privileged structure" in anticancer drug design.[18] N-phenyl substitution allows for fine-tuning of activity against various cancer cell lines, including melanoma, lung, and breast cancer.[18]
Antimicrobial and Antiviral: The versatility of the N-phenylindole scaffold has led to the development of compounds with broad antimicrobial and antiviral properties.[16]
Structure-Activity Relationship (SAR) Insights
Comparing the two molecules provides a classic SAR lesson. If a biological target has a hydrophobic pocket adjacent to the indole nitrogen binding site, adding a phenyl group can significantly enhance binding affinity and potency. Conversely, if a hydrogen bond donation from the indole N-H is critical for binding, as is the case for inhibitors of enzymes like COX, then N-substitution would be detrimental to activity.[1] The choice to use 5-methoxyindole or to progress to a 1-phenyl-5-methoxyindole derivative is therefore a data-driven decision based on the specific biological target and desired pharmacological profile.
Conclusion
The distinction between 5-methoxyindole and 1-phenyl-5-methoxyindole is far more than a single substituent. It represents a fundamental divergence in chemical properties, reactivity, and potential applications. 5-methoxyindole serves as a versatile, hydrogen-bond-donating building block and a bioactive entity in its own right. The addition of a phenyl group at the N1 position blocks this hydrogen-bonding capability, increases lipophilicity and steric bulk, and opens up new synthetic and therapeutic avenues. Understanding these core differences is essential for researchers and drug developers seeking to rationally design and synthesize novel indole-based molecules with tailored functions, whether for advanced materials or the next generation of targeted therapeutics.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 13872, 5-Methoxyindole. Available from: [Link]
Wang, Y., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation. Circulation Research, 119(2), 222-234. Available from: [Link]
MDPI. Renoprotection by 5-Methoxytryptophan in Kidney Disease. Available from: [Link]
MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Available from: [Link]
ResearchGate. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Available from: [Link]
Google Patents. CN110642770B - Preparation method of 5-methoxyindole.
Organic Chemistry Portal. Indole synthesis. Available from: [Link]
MDPI. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Available from: [Link]
National Center for Biotechnology Information. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Available from: [Link]
ResearchGate. (PDF) 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Available from: [Link]
Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Available from: [Link]
National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
Royal Society of Chemistry. Recent advances in the application of indoles in multicomponent reactions. Available from: [Link]
ResearchGate. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Available from: [Link]
MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 4135876, 5-(4-methoxyphenyl)-1H-indole. Available from: [Link] (Note: This is a positional isomer, used for physicochemical property estimation of a related N-aryl methoxyindole structure).
Technical Guide: N-Aryl Indole Derivatives in Medicinal Chemistry
Executive Summary The N-aryl indole scaffold represents a "privileged structure" in modern drug discovery, offering distinct physicochemical and pharmacokinetic advantages over its N-alkyl or N-unsubstituted counterparts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-aryl indole scaffold represents a "privileged structure" in modern drug discovery, offering distinct physicochemical and pharmacokinetic advantages over its N-alkyl or N-unsubstituted counterparts. Unlike C3-functionalization, which modulates intrinsic indole reactivity, N1-arylation dramatically alters the electronic landscape of the pyrrole ring, enhances lipophilicity for membrane permeability, and blocks N1-glucuronidation—a common metabolic clearance pathway.
This guide provides a technical analysis of N-aryl indole synthesis, structural-activity relationships (SAR), and therapeutic applications, designed for medicinal chemists optimizing lead compounds.
Part 1: Structural Rationale & Pharmacophore Analysis
The N-Arylation Advantage
In medicinal chemistry, the transition from an N-H indole to an N-aryl indole serves three primary strategic purposes:
Metabolic Stability: The N-H bond is a primary site for Phase II conjugation (glucuronidation). N-arylation removes this soft spot.
Pi-Stacking Interactions: The introduction of an orthogonal or twisted aryl group allows for additional
or T-shaped stacking interactions within hydrophobic binding pockets (e.g., the hydrophobic channel of HIV-1 RT).
Electronic Modulation: Depending on the para-substituents of the N-aryl ring, the electron density of the indole core can be fine-tuned to adjust pKa and oxidative potential.
Pharmacophore Visualization
The following diagram illustrates the core interactions facilitated by the N-aryl moiety in a generic binding pocket.
Figure 1: Pharmacophore mapping of N-aryl indoles, highlighting the dual role of binding affinity enhancement and metabolic protection.
Part 2: Synthetic Methodologies
Constructing the C-N bond between the indole nitrogen and an aryl ring is non-trivial due to the low nucleophilicity of the indole nitrogen (pKa ~16-17). Modern medicinal chemistry relies on transition-metal catalysis to overcome this energy barrier.
Method Selection Matrix
Feature
Buchwald-Hartwig
Chan-Lam
Ullmann-Goldberg
Catalyst
Palladium (Pd)
Copper (Cu)
Copper (Cu)
Coupling Partner
Aryl Halides (Br, I, Cl)
Aryl Boronic Acids
Aryl Halides (I, Br)
Conditions
Inert atm, Base (NaOtBu), Heat
Air/O2, Mild Base, RT
High Heat (>100°C), Strong Base
Scope
Sterically hindered / Electron-poor
Sensitive functional groups
Cost-effective scale-up
Primary Risk
Catalyst poisoning by N-heterocycle
Low yields with ortho-subs
Harsh conditions
Synthetic Decision Tree
Use this logic flow to select the optimal synthetic route for your target analog.
Figure 2: Synthetic decision tree for N-arylation based on substrate availability and stability.
Best for: High-yield synthesis of complex/hindered analogs.
Mechanistic Insight: The use of bulky biaryl phosphine ligands (e.g., XPhos, tBuXPhos) is critical to facilitate the reductive elimination step, which is often the rate-determining step in C-N bond formation with electron-rich heterocycles.
Base: NaOtBu (1.5 equiv) - Note: Ensure base is fresh and dry.
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Workflow:
Charge: In a glovebox or under Argon flow, add the indole, aryl bromide, NaOtBu, and Pd-precatalyst to a reaction vial equipped with a magnetic stir bar.
Solvate: Add anhydrous toluene via syringe. Seal the vial with a crimp cap/septum.
Purge: If not in a glovebox, sparge the mixture with Argon for 5 minutes. Critical: O2 poisons the Pd(0) species.
React: Heat the block to 100°C for 12-16 hours.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
Best for: Late-stage functionalization of sensitive scaffolds; "Open-flask" chemistry.
Mechanistic Insight: This reaction proceeds via a Cu(II)/Cu(III) catalytic cycle.[2] Unlike Pd-coupling, this requires an oxidant (atmospheric O2) to reoxidize Cu(I) to Cu(II).
Catalyst: Cu(OAc)2 (10-20 mol% or 1.0 equiv for difficult substrates)
Base: Pyridine (2.0 equiv) or Et3N
Solvent: DCM or DCE (Reagent grade, no degassing needed)
Step-by-Step Workflow:
Mix: Add indole, aryl boronic acid, and Cu(OAc)2 to a round-bottom flask.
Activate: Add solvent (DCM) and base (Pyridine).
Oxygenate: Insert a drying tube (optional) but leave the system open to air or attach an O2 balloon for faster rates.
Stir: Vigorously stir at Room Temperature for 24-48 hours. The reaction mixture typically turns from blue/green to dark brown/black.
Quench: Dilute with NH4Cl (aq) to chelate residual copper (turns aqueous layer blue).
Extract: Extract with DCM, dry over Na2SO4, and concentrate.
Part 4: Therapeutic Case Studies
Oncology: Tubulin Polymerization Inhibitors
N-aryl indoles, particularly Arylthioindoles (ATIs) , have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site .[3][4]
SAR Insight: The N-aryl moiety often mimics the B-ring of colchicine or the trimethoxyphenyl ring of combretastatin A-4.
Key Derivative: 3-(3,4,5-trimethoxyphenyl)thio-N-(4-methoxyphenyl)indole. The 3,4,5-trimethoxy motif is crucial for hydrophobic pocket occupancy.
Virology: HIV-1 NNRTIs
Indolyl Aryl Sulfones (IAS) are a class of Non-Nucleoside Reverse Transcriptase Inhibitors.[5][6]
Mechanism: These compounds bind to an allosteric hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.
Resistance Profile: N-arylation (often with electron-withdrawing groups like -CN or halogens) improves binding affinity against mutant strains (K103N, Y181C) by utilizing "flexible" pi-stacking interactions that accommodate amino acid shifts.
References
Mechanism of Buchwald-Hartwig Amination
Practical Palladium Catalysts for C-N and C-O Bond Formation.[7]
Technical Assessment: Phase Behavior and Handling of 5-Methoxy-1-phenyl-1H-indole
This guide provides an in-depth technical assessment of the physical state, handling, and synthesis of 5-Methoxy-1-phenyl-1H-indole . It is designed for researchers requiring precise physicochemical data to optimize expe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of the physical state, handling, and synthesis of 5-Methoxy-1-phenyl-1H-indole . It is designed for researchers requiring precise physicochemical data to optimize experimental workflows.
Part 1: Executive Summary & Core Physical State
The Bottom Line:
At Standard Ambient Temperature and Pressure (SATP, 25°C/1 atm), 5-Methoxy-1-phenyl-1H-indole is a colorless to pale yellow viscous liquid (oil).
Unlike its parent compound (Indole, solid) or its 5-methoxy precursor (solid), the N-phenyl substitution dramatically lowers the melting point, preventing crystallization under standard laboratory conditions. Researchers should prepare to handle this compound using volumetric liquid transfer techniques rather than gravimetric solid handling.
Property
Specification
Physical State (25°C)
Viscous Liquid / Oil
Appearance
Colorless (pure) to Yellow/Orange (oxidized)
Density
~1.08 ± 0.1 g/cm³
Melting Point
< 20°C (Does not crystallize readily at RT)
Boiling Point
~367°C (Predicted) / Distillable under high vacuum
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
Part 2: Structural Determinants of Phase State
To understand why this compound is a liquid, one must analyze the intermolecular forces disrupted by the N-phenyl group.
Loss of Hydrogen Bonding
The primary force stabilizing the crystal lattice of 1H-indoles is the N-H···π or N-H···N hydrogen bonding network.
Parent Indole: The N-H proton acts as a donor, creating a rigid lattice (MP: 52°C).
5-Methoxy-1-phenyl-1H-indole: The N-H proton is replaced by a phenyl group. This eliminates the H-bond donor capability, removing the strongest intermolecular cohesive force.
Steric Twist (The "Propeller" Effect)
The N-phenyl group cannot lie coplanar with the indole core due to steric repulsion between the ortho-hydrogens of the phenyl ring and the C7-hydrogen of the indole.
Consequence: The phenyl ring twists out of plane (dihedral angle ~40-50°). This non-planar geometry increases the "excluded volume" of the molecule, preventing efficient
- stacking between indole cores.
Result: The inability to pack tightly lowers the lattice energy below the thermal energy available at room temperature, resulting in a liquid state.
Asymmetry of the Methoxy Group
While the 5-methoxy group adds polarity, the flexible methoxy rotation further disrupts crystal packing compared to a simple 1-phenylindole (which is a low-melting solid, MP ~60°C). The combination of the N-phenyl twist and the methoxy disorder pushes the melting point below ambient temperature.
Part 3: Synthesis & Isolation Protocols
Since the compound is a liquid, it is typically isolated via Column Chromatography rather than recrystallization. The two primary synthetic routes are Ullmann-type Coupling and Buchwald-Hartwig Arylation .
Observation: The product elutes as a colorless oil (R_f ≈ 0.78 in 9:1 Hex/EtOAc).
Method B: Ullmann Coupling (Classical)
Requires higher temperatures and often results in a darker, more viscous oil due to oxidation byproducts.
Conditions: Cu powder or CuI, K₂CO₃, DMF/DMSO, 140°C+.
Note: Harder to purify; often requires vacuum distillation to obtain a clear liquid.
Visualization: Synthesis & Phase Logic
Caption: Workflow for synthesis and isolation, highlighting the structural factors preventing solidification.
Part 4: Handling and Storage Guidelines
Because 5-Methoxy-1-phenyl-1H-indole is an oil, it presents specific stability challenges (oxidation) compared to crystalline solids.
Transfer & Measurement
Do NOT weigh on paper: The oil will absorb into weighing paper.
Technique: Use a tared glass vial or syringe.
Density Calculation: Use
for volumetric estimation, but always verify mass for critical stoichiometry.
Storage Stability
Oxidation Risk: Electron-rich indoles are prone to oxidative polymerization (turning brown/black) upon exposure to air and light.
Protocol:
Store under Inert Atmosphere (Argon/Nitrogen) .
Temperature: Refrigerate (2–8°C) or Freeze (-20°C) for long-term storage.
Container: Amber glass vials to prevent photodegradation.
Troubleshooting "Solidification"
If the sample appears to solidify (waxy solid) after long storage in the freezer:
Cause: It may have supercooled or crystallized slowly due to high purity.
Action: Gently warm to room temperature. It should return to a liquid state. If it remains solid at >30°C, check for impurities (e.g., solvent residue or oxidation products) via NMR.
Part 5: Characterization Data (Self-Validation)
To confirm the identity and state of your synthesized material, compare against these literature benchmarks.
Higher than parent 5-methoxyindole due to loss of N-H polarity.
References
Rao, R. K., et al. (2009).[2] "Palladium-catalyzed synthesis of N-aryl indoles." Tetrahedron, 65(24), 4619–4624. (Describes isolation as colorless oil).[3]
Royal Society of Chemistry. (2012).[3] "Electronic Supplementary Information for Nickel-Catalyzed Decyanation." Chemical Communications.[3] (Experimental procedure 2f explicitly lists "colorless liquid").
Monroe, T. B., et al. (2010).[4] "5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole."[4] Acta Crystallographica Section E, E66, o1678.[1][4] (Contrast: Trimethoxy analog is solid, highlighting the "liquid" nature of the simple phenyl analog).
Biological Activity Profile of N-Phenyl Substituted Indoles
Executive Summary: The N-Phenyl Indole Scaffold The indole heterocycle is ubiquitous in medicinal chemistry, often referred to as a "privileged scaffold."[1] However, the specific subclass of N-phenyl substituted indoles...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The N-Phenyl Indole Scaffold
The indole heterocycle is ubiquitous in medicinal chemistry, often referred to as a "privileged scaffold."[1] However, the specific subclass of N-phenyl substituted indoles (1-phenyl-1H-indoles) represents a distinct pharmacological space. Unlike C2- or C3-substituted indoles (e.g., indomethacin, vinblastine), N-phenyl indoles introduce a rigid hydrophobic vector at the N1 position, significantly altering the electronic distribution of the pyrrole ring and creating unique steric interactions within protein binding pockets.
This guide analyzes the biological activity profile of N-phenyl indoles, focusing on their dominant roles in oncology (tubulin targeting) and infectious disease (Mycobacterium tuberculosis Pks13 inhibition) . It provides actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols.
Structural & Synthetic Paradigm
The Electronic & Steric Landscape
The N-phenyl group acts as more than a passive hydrophobic anchor. It modulates the electron density of the indole core, affecting metabolic stability and π-π stacking interactions.
Steric Hindrance: The N-phenyl ring is not coplanar with the indole due to steric clash with the C2/C7 hydrogens. This "twisted" conformation is critical for fitting into the colchicine binding site of tubulin.
Electronic Modulation: Electron-withdrawing groups (EWGs) on the N-phenyl ring (e.g., 4-F, 4-CF3) lower the HOMO energy, potentially reducing oxidative metabolism at the indole C3 position.
Synthesis Strategy: The C-N Coupling Bottleneck
Traditional alkylation (NaH/Ph-X) is often insufficient for sterically hindered or electron-rich aryl halides. The industry standard has shifted toward metal-catalyzed cross-couplings.
Recommended Synthetic Pathway:
Buchwald-Hartwig Amination: Preferred for electron-rich aryl halides.
Catalyst: Pd(OAc)2 / XPhos or BrettPhos.
Base: Cs2CO3 (mild) or NaOtBu (strong).
Ullmann-Type Coupling: Cost-effective for large-scale libraries.
Catalyst: CuI / L-Proline or diamine ligands.
Condition: High temperature (110°C+), often requiring sealed vessels.
Therapeutic Focus Areas & SAR Analysis
Oncology: Tubulin Polymerization Inhibition
The most potent application of N-phenyl indoles is as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of β-tubulin, inhibiting polymerization and arresting cells in the G2/M phase.[2]
Critical SAR Features:
N1-Position: The N-phenyl ring mimics the B-ring of combretastatin A-4. Para-substitution (e.g., 4-OMe or 4-F) enhances binding affinity.
C3-Position: A 3,4,5-trimethoxyphenyl moiety (or a bioisostere like 3,4,5-trimethoxybenzoyl) is virtually mandatory for high potency (IC50 < 10 nM). This mimics the A-ring of colchicine.
Linker: A carbonyl or sulfide linker between the indole C3 and the trimethoxyphenyl group often improves flexibility and binding.
Mechanism of Action Diagram:
Caption: Mechanism of N-phenyl indole induced apoptosis via tubulin destabilization.
Recent breakthroughs identify N-phenyl indoles as inhibitors of Polyketide Synthase 13 (Pks13) , an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for mycolic acid synthesis.[3]
Critical SAR Features:
N1-Phenyl Substituents: Lipophilic groups (e.g., 4-t-butyl, 4-cyclohexyl) at the para position of the N-phenyl ring drastically improve MIC values (down to 0.06 µg/mL).
To verify the mechanism of action for anticancer hits.
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent analog) that binds to microtubules but not unpolymerized tubulin dimers.
Reagents:
Purified Porcine Brain Tubulin (>99% pure).
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
Active Inhibitor: Flat line or significantly reduced slope/Vmax.
Expert Tip: Always include a Paclitaxel (stabilizer, faster polymerization) and Colchicine (destabilizer, flat line) control to validate assay window.
Protocol B: Anti-Mycobacterial MIC Determination (MABA)
Microplate Alamar Blue Assay - The Gold Standard for TB screening.
Workflow:
Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6). Dilute to ~2x10^5 CFU/mL.
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of N-phenyl indoles.
Incubation: Incubate at 37°C for 5 days (sealed to prevent evaporation).
Development: Add 20 µL of Alamar Blue (resazurin) + 12 µL of 10% Tween 80.
Readout: Incubate for another 24 hours.
Blue: No growth (Resazurin oxidized).
Pink: Growth (Resorufin reduced by viable bacteria).
Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color change.
SAR Logic & Optimization Workflow
The following diagram illustrates the decision matrix for optimizing N-phenyl indoles based on the desired therapeutic endpoint.
Caption: Structural optimization logic for diverting the scaffold towards Oncology vs. TB indications.
References
Wang, Z., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[1][4] Frontiers in Chemistry. Link
Li, W., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[3] Molecules.[4][5][6][7][8][9][10][11][12][13][14][15] Link
Abdellatif, K.R.A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances. Link
Melly, L., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI Pharmaceuticals. Link
copper-catalyzed N-arylation of 5-methoxyindole protocol
Application Note: High-Fidelity N-Arylation of 5-Methoxyindole Abstract & Strategic Overview The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for serotonin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity N-Arylation of 5-Methoxyindole
Abstract & Strategic Overview
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for serotonin receptor modulators (e.g., 5-HT agonists), melatonin analogues, and various kinase inhibitors. While Palladium-catalyzed (Buchwald-Hartwig) couplings are effective, they often suffer from high cost and metal scavenging difficulties.
This guide details two Copper-Catalyzed protocols for the
-arylation of 5-methoxyindole. Unlike generic indole protocols, these methods are optimized to address the specific electronic bias of the 5-methoxy group (an Electron Donating Group, EDG), which increases electron density at the C3 position, heightening the risk of C3-arylation side reactions.
Method A (Modified Ullmann): Robust, high-temperature coupling with Aryl Halides. Best for scale-up and unreactive electrophiles.
Method B (Chan-Lam): Mild, aerobic oxidative coupling with Aryl Boronic Acids. Best for late-stage functionalization and sensitive substrates.
Mechanistic Logic & Critical Parameters
To ensure reproducibility, one must understand the "Why" behind the reagents.
The Substrate Challenge: 5-Methoxyindole
The methoxy group at C5 pushes electron density into the pyrrole ring.
Advantage: The N-H proton is slightly less acidic (
~17) than unsubstituted indole, but the nitrogen is more nucleophilic once deprotonated.
Risk: The C3 position is significantly more nucleophilic, competing with N1 for the aryl group.
Solution: We utilize ligands (L-Proline or Diamines) that form a tight
-Cu-Ligand complex, sterically and electronically favoring reductive elimination at the nitrogen over the C3 carbon.
Catalyst & Ligand Selection[1][2]
Copper Source: CuI (Copper(I) Iodide) is preferred for Method A due to its solubility in the presence of diamine/amino-acid ligands. Cu(OAc)
is required for Method B to access the oxidative Cu(II)/Cu(III) cycle.
Ligand (Method A):L-Proline is the superior choice for 5-methoxyindole. It forms a soluble, anionic Cu-complex that lowers the activation energy for the oxidative addition of aryl halides while preventing catalyst aggregation.
Visualizing the Catalytic Workflow
The following diagram illustrates the decision matrix and the mechanistic cycle for the dominant Ullmann-type pathway.
Figure 1: Decision matrix for protocol selection and the catalytic cycle for Method A (Ullmann-type), highlighting the critical Cu(I) regeneration loop.
The reaction mixture typically turns a deep blue/green (active Cu(II)-pyridine species).
Stir for 24-48 hours.
Work-up:
Filter through a silica plug to trap copper residues. Elute with EtOAc.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Conversion (Method A)
Catalyst Poisoning / Oxidation
Ensure Argon purge is thorough. Switch from Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
PO to CsCO (stronger base) for unreactive bromides.
C3-Arylation Byproduct
Regioselectivity Failure
The N-Cu bond is not forming fast enough. Increase ligand loading (L-Proline) to 30 mol%. Lower temperature to 80°C.
Green Precipitate (Method A)
Inactive Cu(II) formation
Oxygen leak. Cu(I) has oxidized. Repeat experiment with stricter Schlenk technique.
Stalled Reaction (Method B)
Boronic Acid Protodeboronation
Boronic acid is decomposing before coupling. Add the boronic acid in two portions (0 hr and 10 hr).
References
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11684–11688. Link
Ma, D., & Cai, Q. (2004). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Organic Letters, 6(21), 3837-3840. (Foundation for L-Proline/Indole protocols). Link
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. Link
Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles.[1] Tetrahedron Letters, 40(14), 2657–2660. Link
Application Note: Reagents and Protocol for the Synthesis of 1-Phenyl-5-Methoxyindole
-Arylation of 5-Methoxyindole with Iodobenzene Abstract & Strategic Overview The synthesis of 1-phenyl-5-methoxyindole represents a critical transformation in the development of 5-HT (serotonin) receptor modulators and v...
Author: BenchChem Technical Support Team. Date: February 2026
-Arylation of 5-Methoxyindole with Iodobenzene
Abstract & Strategic Overview
The synthesis of 1-phenyl-5-methoxyindole represents a critical transformation in the development of 5-HT (serotonin) receptor modulators and various peptidomimetic scaffolds. While the indole core is electron-rich, the
-H bond ( in DMSO) requires specific activation to undergo arylation.
This guide details two distinct catalytic pathways for coupling 5-methoxyindole with iodobenzene :
Method A (Primary): Copper(I)-Catalyzed Ullmann-Type Coupling (Ma Protocol). Recommended for scalability, cost-efficiency, and operational simplicity.
Method B (Alternative): Palladium-Catalyzed Buchwald-Hartwig Coupling. Recommended for high-throughput screening or when reaction rates at lower temperatures are critical.
Unlike traditional Ullmann couplings requiring harsh temperatures (>200°C), the use of L-Proline as a ligand lowers the activation energy. The amino acid coordinates to the Cu(I) center, forming a soluble, anionic active species. The carboxylate moiety acts as an internal base/shuttle, facilitating the deprotonation of the indole N-H and subsequent reductive elimination of the N-Aryl bond.
Why Bulky Phosphines for Palladium?
In the Buchwald-Hartwig system, the oxidative addition of iodobenzene is facile. The rate-limiting step is often the reductive elimination. Bulky, electron-rich ligands like XPhos prevent the formation of inactive Pd-dimers and electronically destabilize the Pd(II) intermediate, accelerating the release of the final product.
Filter through silica plug, concentrate, and purify as above.
Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for the primary Copper-catalyzed method, emphasizing critical control points.
Figure 1: Operational workflow for the CuI/L-Proline catalyzed N-arylation of 5-methoxyindole.
Validation & Quality Control
To ensure the protocol was successful, compare your isolated product against these standard characterization metrics.
Expected Analytical Data
Physical State: Off-white to pale yellow solid.
H NMR (400 MHz, CDCl):
7.55 – 7.45 (m, 4H, N-Phenyl + Indole H4),
7.38 (t, 1H, N-Phenyl),
7.32 (d, 1H, Indole H2),
7.15 (d, 1H, Indole H7),
6.90 (dd, 1H, Indole H6),
6.60 (d, 1H, Indole H3),
3.88 (s, 3H, -OCH).
Diagnostic: Disappearance of the broad singlet (N-H) at ~8.0-8.5 ppm.
Mass Spectrometry (ESI+): Calculated for C
HNO [M+H]: 224.10; Found: 224.1.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Oxygen poisoning of Catalyst
Ensure rigorous degassing; use fresh CuI (white, not green).
Blue/Green Reaction Mix
Oxidation of Cu(I) to Cu(II)
The reaction must remain anaerobic. Cu(II) is inactive here.
Product stuck in DMSO
Inefficient Extraction
DMSO partitions into water, but requires multiple brine washes to remove fully.
Sticky Tarry Crude
Polymerization of Indole
Reaction temp too high (>120°C). Keep strictly at 90-100°C.
References
Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[7] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]
5-Methoxy-1-phenyl-1H-indole as intermediate in antitubercular research
Application Note: Leveraging 5-Methoxy-1-phenyl-1H-indole Scaffolds for Antitubercular Drug Discovery Executive Summary & Rationale The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging 5-Methoxy-1-phenyl-1H-indole Scaffolds for Antitubercular Drug Discovery
Executive Summary & Rationale
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds. While the indole core is a privileged pharmacophore in medicinal chemistry, simple N-unsubstituted indoles often suffer from rapid metabolic clearance and poor cell wall penetration.
This guide focuses on 5-Methoxy-1-phenyl-1H-indole , a strategic intermediate. The N-phenyl substitution significantly enhances lipophilicity (logP), facilitating transport across the mycolic acid-rich mycobacterial cell wall. Furthermore, recent studies identify N-aryl indoles as potent inhibitors of Pks13 (Polyketide synthase 13) and MmpL3 , critical enzymes in mycobacterial cell wall synthesis. The 5-methoxy group provides an electronic handle for metabolic tuning and hydrogen bond acceptance within the binding pocket.
Chemical Synthesis Protocols
The synthesis of the title intermediate and its downstream functionalization requires strict control over reaction conditions to prevent polymerization or regioselectivity errors.
Workflow Visualization
Figure 1: Step-wise synthetic pathway from precursor to active antitubercular agent.[1][2]
Protocol A: Synthesis of 5-Methoxy-1-phenyl-1H-indole (Ullmann Coupling)
Causality: Traditional nucleophilic aromatic substitution fails with unactivated aryl halides. We utilize a Copper(I)-catalyzed Ullmann-type coupling facilitated by L-proline as a ligand to lower the activation energy and prevent harsh conditions that degrade the indole.
Causality: To attach the pharmacophore (e.g., isoniazid moiety), we first need a reactive electrophile. The electron-rich indole ring at C3 is perfectly suited for electrophilic attack by the Vilsmeier reagent (chloroiminium ion).
Reagents: POCl₃ (1.2 eq), DMF (3.0 eq).
Procedure:
Cool DMF to 0°C in an ice bath.
Add POCl₃ dropwise. Caution: Exothermic reaction. Maintain temp <5°C to form the Vilsmeier reagent.
Add solution of 5-Methoxy-1-phenyl-1H-indole (from Protocol A) in DMF dropwise.
Stir at 0°C for 1 hour, then heat to 80°C for 4 hours.
Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution. The basic hydrolysis releases the aldehyde from the iminium salt.
Biological Evaluation: Microplate Alamar Blue Assay (MABA)
The MABA is the industry "Gold Standard" for high-throughput screening against M. tuberculosis (H37Rv strain). It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.
Assay Logic & Flow
Figure 2: MABA workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol
Inoculum Preparation: Use Mtb H37Rv strain diluted to 10⁵ CFU/mL in Middlebrook 7H9 broth supplemented with OADC.
Compound Dilution: Dissolve the 5-methoxy-1-phenyl-1H-indole derivative in DMSO. Perform serial 2-fold dilutions in the microplate.
Control 1: Media + Inoculum (Growth Control).
Control 2: Media only (Sterility Control).
Standard: Isoniazid or Rifampicin (0.1 - 1.0 µg/mL).
Incubation: Seal plates with Parafilm (permeable to O₂ but prevents evaporation) and incubate at 37°C for 7 days.
Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.
Interpretation:
Blue: No growth (Inhibition).
Pink: Growth (Active metabolism).
MIC Definition: The lowest concentration preventing the color change from blue to pink.
Structure-Activity Relationship (SAR) Insights
Understanding why this specific intermediate is chosen is crucial for optimization.
Structural Feature
Modification
Impact on Antitubercular Activity
Mechanistic Insight
N-Position
N-H (Unsubstituted)
Low Activity
Poor lipophilicity; rapid efflux.
N-Phenyl (Target)
High Activity
Increases LogP; Occupies hydrophobic pocket in Pks13.
N-Methyl
Moderate Activity
Improved stability but lacks steric bulk for hydrophobic interaction.
C5-Position
5-H
Baseline
Standard activity.
5-Methoxy
Enhanced
Electron-donating; increases electron density of the indole ring.
5-Nitro
Decreased
Strong electron-withdrawing groups often reduce potency in this scaffold.
Key Takeaway: The "1-phenyl" moiety is not just a blocking group; it is a pharmacophoric element that likely interacts with the hydrophobic tunnel of the Pks13 thioesterase domain , a validated target in Mtb drug discovery.
References
Cai, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[3] Molecules, 27(9), 2844.[3][4] Link
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. Link
Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27046-27073. Link
Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Org. Synth. 2023, 100, 30-46. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Rationale
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploitation of novel targets.[1] Polyketide Synthase 13 (Pks13) is an essential enzyme in the mycobacterial mycolic acid biosynthesis pathway.[1][2][3][4][5] It catalyzes the final condensation step between a
-branch fatty acid and a - meromycolate chain to form mycolic acids, the hallmark of the mycobacterial cell envelope.
The Scaffold: 5-Methoxy-1-phenyl-1H-indole represents a privileged scaffold in Pks13 inhibition.[1] Structural studies indicate that this class of molecules binds specifically to the Thioesterase (TE) domain of Pks13. The indole core occupies the hydrophobic channel of the TE domain, while the 5-methoxy group and N-phenyl substituent provide critical vectors for optimizing Van der Waals interactions within the catalytic tunnel.[1]
Scope of Guide: This document details the validation of this scaffold using two orthogonal assays:
Biochemical: A fluorogenic thioesterase activity assay using 4-Methylumbelliferyl heptanoate (4-MUH).
Biophysical: Differential Scanning Fluorimetry (DSF) to confirm direct target engagement.[1]
Mechanism of Action & Pathway Visualization
Pks13 is the "condensase" of the mycolic acid pathway.[2][3][4] It contains multiple catalytic domains: Ketoacyl Synthase (KS), Acyltransferase (AT), Acyl Carrier Proteins (ACP), and the Thioesterase (TE) domain.[1][6]
The 5-Methoxy-1-phenyl-1H-indole scaffold acts as a TE-domain inhibitor .[1] By binding to the TE active site, it prevents the hydrolysis of the polyketide intermediate and its subsequent transfer to trehalose, effectively shutting down cell wall biosynthesis.
Figure 1: Pks13 Pathway and Inhibition Node[1]
Caption: Pks13 condenses fatty acids; the indole scaffold inhibits the TE domain, blocking cell wall assembly.[1]
While the natural substrate of Pks13 is a massive lipid chain attached to an Acyl Carrier Protein (ACP), screening with such substrates is low-throughput and expensive.[1] We utilize a surrogate substrate, 4-Methylumbelliferyl heptanoate (4-MUH) .[1][2]
Principle: The Pks13-TE domain hydrolyzes the ester bond of 4-MUH, releasing the fluorophore 4-Methylumbelliferone (4-MU).[1][2]
Inhibition: In the presence of the indole scaffold, the active site is occluded, preventing hydrolysis and quenching the fluorescence signal.
Caveat: 4-MUH is a "sticky" substrate with spontaneous hydrolysis.[1] The protocol below includes a critical "No-Enzyme Control" correction step to ensure data integrity.
Enzymatic inhibition can sometimes be an artifact of compound aggregation or fluorescence interference.[1] To validate that the 5-Methoxy-1-phenyl-1H-indole scaffold physically binds to the protein, we use Differential Scanning Fluorimetry (DSF).[1] A shift in the melting temperature (
Troubleshooting Note: If you observe high biochemical potency (
) but low thermal shift (), the compound may be acting as a fluorescence quencher rather than a true inhibitor.[1] Verify by testing the compound against free 4-Methylumbelliferone (product) alone.
References
Aggarwal, A., et al. (2017).[1] "Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13." bioRxiv.[1] [1]
Li, Y., et al. (2022).[1][8] "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Molecules, 27(9), 2844.[1][9][8]
Zhou, Y.X., et al. (2024).[1][10] "Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening." ACS Infectious Diseases.[1][10][11]
Ioerger, T.R., et al. (2013).[1] "Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis." PLoS One.
Application Note: Solvent Selection Strategies for N-Arylation of Electron-Rich Indoles
Executive Summary The N-arylation of electron-rich indoles (e.g., 5-methoxyindole, 5-benzyloxyindole) presents a specific chemoselective challenge: the electron-donating group (EDG) significantly enhances nucleophilicity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-arylation of electron-rich indoles (e.g., 5-methoxyindole, 5-benzyloxyindole) presents a specific chemoselective challenge: the electron-donating group (EDG) significantly enhances nucleophilicity at the C3 position, leading to competing C-arylation. While ligand selection is often the primary variable in catalyst screening, solvent selection is the thermodynamic lever that controls base solubility, catalyst longevity, and the stability of the deprotonated indolyl species.
This guide provides a validated framework for selecting reaction media for two distinct catalytic manifolds: Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-Goldberg) cross-couplings.
Mechanistic Grounding: The Solvent’s Role in Regiocontrol[1]
To achieve N1-selectivity, the reaction conditions must favor the formation and stabilization of the indolyl anion (N-nucleophile) over the neutral indole (C3-nucleophile).
The N1 vs. C3 Competition
Electron-rich indoles possess a high-lying HOMO located at C3. In neutral media or with weak bases, the metal center may coordinate to the C2=C3 bond, leading to C3-arylation. To force N-arylation, the N-H bond must be deprotonated to form a hard nucleophile (indolyl anion) that attacks the metal center.
Non-Polar Solvents (Toluene): Promote tight ion-pairing. When used with strong bases (NaOtBu), they enforce N-metallation via a concerted metallation-deprotonation (CMD) or rapid anion capture.
Polar Aprotic Solvents (DMSO/DMF): Solubilize inorganic bases (K3PO4), creating "naked" anions. While this increases reactivity, it can sometimes promote background C3 reactions if the catalyst turnover is slow.
Pathway Visualization
The following diagram illustrates the bifurcation point where solvent choice influences the reaction outcome.
Figure 1: Mechanistic bifurcation in indole arylation. Solvent polarity modulates the stability of the intermediate species.
Solvent Selection Matrix
Select your solvent system based on the catalytic metal and base requirements.
Best for: High-value intermediates, electron-rich indoles prone to C3-arylation, and aryl chlorides.
Rationale: Toluene is used to maintain a non-polar environment that destabilizes the charge-separated transition state required for C3-attack, thereby favoring N-arylation via the Pd-amido complex.
Best for: Aryl Iodides/Bromides, large-scale reactions where Pd cost is prohibitive.
Rationale: DMSO is essential here to solubilize the inorganic base (K3PO4) and stabilize the Copper(I) intermediate. The high polarity supports the formation of the cuprate species.
Reagents:
Substrate: 5-Methoxyindole (1.0 equiv)
Coupling Partner: Aryl Iodide (1.2 equiv)
Catalyst: CuI (5–10 mol%)
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10–20 mol%) OR L-Proline (20 mol%)
Base: K₃PO₄ (2.0 equiv)
Solvent: DMSO (Anhydrous, 0.5 M)
Step-by-Step:
Setup: Charge a screw-cap vial with CuI, K₃PO₄, and Indole.
Inerting: Evacuate and backfill with Argon (3 cycles).
Liquid Addition: Add DMSO, Ligand, and Aryl Iodide via syringe.
Critical: Ensure DMSO is dry. Water content >0.1% can kill the catalyst or hydrolyze the amide product.
Heating: Heat to 110°C – 120°C for 24 hours.
Note: Cu-catalysis is slower than Pd.
Workup: Cool to RT. Partitioning is critical: Pour into water (5x reaction volume) and extract with EtOAc. Wash organic layer 3x with water to remove DMSO. Dry over Na₂SO₄ and concentrate.
Troubleshooting & Optimization Logic
If the reaction fails or yields poor regioselectivity, follow this logic flow.
Figure 2: Troubleshooting decision tree for N-arylation optimization.
References
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[2] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2003). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 125(36), 10978–10989.
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50.
Li, Y., Peng, J., et al. (2018).[3] Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation. The Journal of Organic Chemistry, 83, 5288-5294.[3]
Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of indoles and related compounds. RSC Advances, 4, 26562-26572.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing 5-Methoxyindole N-Phenylation
Topic: Improving Yield & Selectivity in 5-Methoxyindole N-Phenylation
Ticket ID: #IND-5M-ARYL-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The 5-Methoxy Challenge
Welcome to the Technical Support Center. You are likely encountering issues with the N-phenylation of 5-methoxyindole . Unlike simple indole, the 5-methoxy substituent is a strong electron-donating group (EDG). This creates two specific challenges that often kill yields:
Increased C3-Nucleophilicity: The EDG activates the C3 position, increasing the risk of C-arylation side products rather than the desired N-arylation.
Oxidation Sensitivity: Electron-rich indoles are prone to oxidative dimerization or polymerization under the harsh conditions often required for classical Ullmann couplings.
This guide prioritizes Buchwald-Hartwig (Pd) and Modified Ullmann (Cu) protocols designed to mitigate these specific risks.
Method Selection Matrix
Use this table to select the correct protocol based on your available reagents and constraints.
Feature
Protocol A: Buchwald-Hartwig (Pd)
Protocol B: Modified Ullmann (Cu)
Protocol C: Chan-Lam (Cu)
Best For
High value/complex substrates, highest yields.
Scale-up, cost-sensitivity, robust substrates.
Very acid/base sensitive substrates.
Coupling Partner
Aryl Bromides / Triflates / Chlorides
Aryl Iodides / Bromides
Aryl Boronic Acids
Catalyst Cost
High ($)
Low ($)
Low ($)
Reaction Temp
60°C – 100°C
90°C – 110°C
Room Temp – 40°C
Key Risk
C3-arylation if ligand is too small.
Incomplete conversion; harsh base.
Slow reaction; requires O₂.
Rec. Ligand
DavePhos or tBuXPhos
DMEDA or L-Proline
None (uses amine base)
Experimental Protocols
Protocol A: The "Gold Standard" Buchwald-Hartwig (Palladium)
Recommended for maximum yield and regioselectivity.
Mechanism: The bulky biaryl phosphine ligand creates a steric wall that favors the approach of the N-H bond over the C3-H bond, suppressing C-arylation.
Reagents:
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂
Ligand:DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) or tBuXPhos . Note: DavePhos is specifically cited for indole N-arylation.
Base: NaOtBu (Sodium tert-butoxide) – Crucial for fast deprotonation.
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
Step-by-Step:
Charge: In a glovebox or under Argon, add Pd₂(dba)₃ (1.0 mol%) and DavePhos (2.0 mol%) to a reaction vial.
Solvent: Add anhydrous Toluene (concentration ~0.2 M). Stir for 5 mins to pre-form the active catalyst species (solution should turn from dark purple to orange/brown).
Charge: Add CuI (10 mol%), K₃PO₄ (2.0 equiv), and 5-methoxyindole (1.0 equiv) to a Schlenk tube.
Degas: Evacuate and backfill with Argon (3x). Oxygen kills this catalyst.
Liquids: Add Aryl Iodide (1.2 equiv), DMEDA (20 mol%), and Toluene via syringe.
Reaction: Heat to 110°C for 12–24 hours.
Troubleshooting: If the reaction turns blue/green, oxygen has leaked in (catalyst death). It should remain off-white/yellow or reddish-brown.
Troubleshooting Guide (Q&A)
Issue: Regioselectivity (C3 vs. N1)
Q: I am seeing significant C-arylation (coupling at the 3-position) instead of N-phenylation. Why?A: The 5-methoxy group pushes electron density into the C3 position, making it a competing nucleophile.
Fix 1 (Ligand): Switch to a bulkier ligand like tBuXPhos or BrettPhos . The steric bulk prevents the metal center from accessing the crowded C3 position but allows access to the N-H.
Fix 2 (Base): Ensure you are using a strong enough base (NaOtBu). Rapid deprotonation of the N-H ensures the nitrogen is anionic (indolide), which is a much better nucleophile for the metal center than the neutral C3 carbon.
Issue: Reaction Stalling
Q: The reaction reaches 50% conversion and then stops. Adding more heat doesn't help.A: This indicates catalyst deactivation (poisoning).
Diagnosis: If using Pd, did the solution turn black (Pd-black precipitation)? If using Cu, did it turn blue/green?
Fix:
Stabilization: Increase the Ligand:Metal ratio (e.g., go from 1:1 to 2:1 or 3:1). Excess ligand protects the active metal species.
Halide Inhibition: If using Aryl Iodides with Palladium, the iodide ions released can inhibit the catalyst. Switch to Aryl Bromides or add a silver salt (AgOTf) to scavenge iodide (advanced).
Issue: Low Yield with "Sticky" Substrates
Q: My 5-methoxyindole gums up or polymerizes.A: Electron-rich indoles are sensitive to oxidation.
Fix: Switch to the Chan-Lam protocol (Cu(OAc)₂ + Arylboronic acid) at Room Temperature. While slower, it avoids the thermal stress that causes polymerization.
Diagnostic Workflows (Visualizations)
Figure 1: Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal catalytic system based on coupling partner and substrate sensitivity.
Figure 2: Troubleshooting Low Yield
Caption: Diagnostic flow for identifying root causes of failure based on crude reaction analysis.
References
Buchwald-Hartwig Indole Arylation: Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Link
Ligand Selection (DavePhos): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
Ullmann-Type (Cu/DMEDA): Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Link
Chan-Lam Coupling: Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Catalysis. Tetrahedron Letters. Link
Regioselectivity Reviews: Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of N-Arylindoles. Current Organic Chemistry. Link
Technical Support Center: 5-Methoxy-1-phenyl-1H-indole Purification
Welcome to the technical support center for the purification of 5-Methoxy-1-phenyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Methoxy-1-phenyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively. The synthesis of N-arylindoles, such as 5-Methoxy-1-phenyl-1H-indole, via methods like Buchwald-Hartwig amination or Ullmann condensation can often result in crude products that are oily residues, presenting unique purification challenges.[1]
This document provides a structured, question-and-answer-based approach to common purification issues, detailed experimental protocols, and the expert insights needed to move your project forward.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark, viscous oil. Is this normal, and what is the first step I should take?
A: It is quite common for crude N-arylindoles to be isolated as oils, often containing residual solvent, unreacted starting materials, and catalyst residues. The color can be attributed to baseline impurities or trace amounts of oxidized species.
Your first step should always be a purity assessment. Before attempting any large-scale purification, analyze a small aliquot of your crude oil by Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR).
TLC Analysis: This will give you a qualitative picture of the number of components in your mixture. Co-spot your crude material with the starting materials (e.g., 5-methoxyindole and iodobenzene/bromobenzene) to identify them.
¹H NMR Analysis: This provides a more quantitative view, allowing you to identify major impurities and estimate the relative ratio of your desired product to these contaminants.
This initial analysis is crucial for designing an effective purification strategy.
Q2: What are the most common impurities I should expect from a Buchwald-Hartwig or Ullmann synthesis of 5-Methoxy-1-phenyl-1H-indole?
A: The expected impurities are directly linked to the synthetic methodology employed.
Unreacted Starting Materials: Incomplete conversion will leave 5-methoxyindole and the corresponding phenyl halide (e.g., iodobenzene, bromobenzene).
Homocoupling Products: Ullmann reactions, in particular, can lead to the formation of biphenyl from the homocoupling of the phenyl halide.[2]
Hydrodehalogenation Byproducts: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the reduction of the aryl halide to benzene.[3]
Catalyst Residues: Residual palladium or copper complexes can remain in the crude product. These are often best removed by filtration through a plug of silica or celite before concentration.
C-3 Arylation Products: While N-arylation is preferred, minor amounts of C-3 arylation on the indole ring can sometimes occur, especially under certain palladium-catalyzed conditions.[1]
Understanding these potential side products is key to selecting the right chromatographic or crystallization conditions to ensure their removal.
Q3: Is 5-Methoxy-1-phenyl-1H-indole stable on silica gel during column chromatography?
A: Based on purification protocols for numerous structurally similar N-arylindoles, 5-Methoxy-1-phenyl-1H-indole is expected to be sufficiently stable for purification on standard silica gel.[4][5][6] However, some complex or acid-sensitive molecules can degrade on silica. If you suspect degradation (e.g., streaking on TLC, low recovery from the column), you can perform a quick stability test: spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if new spots have formed. For potentially sensitive compounds, deactivating the silica gel by flushing the column with an eluent containing 1-3% triethylamine can be beneficial.[7]
Troubleshooting Purification Workflows
The purification of an oily product like crude 5-Methoxy-1-phenyl-1H-indole typically involves a decision between direct crystallization or chromatographic separation. The following diagram illustrates a logical workflow for approaching this.
Caption: Purification workflow for 5-Methoxy-1-phenyl-1H-indole.
Guide 1: Flash Column Chromatography
This is often the most reliable method for purifying oily products with multiple impurities.
Detailed Protocol: Flash Chromatography
TLC Method Development:
Objective: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.35.
Starting Point: Begin with a low-polarity mobile phase, such as 5% Ethyl Acetate (EtOAc) in Hexane.
Optimization: Gradually increase the polarity. Test solvent systems like Hexane:EtOAc (10:1, 5:1) or Hexane:Dichloromethane (DCM) (4:1).[6] Based on similar compounds, a Hexane:EtOAc system is a strong candidate.
Visualization: Use a UV lamp (254 nm) to visualize the spots. Indole derivatives are typically UV-active.
Column Packing:
Select an appropriately sized column for your sample amount (a general rule is 40-100 g of silica per 1 g of crude product).
Pack the column using the chosen eluent as a slurry ("wet packing"). Ensure there are no air bubbles or cracks.
Sample Loading:
Method: For an oily product, "dry loading" is highly recommended to improve resolution.
Procedure: Dissolve the crude oil in a minimal amount of a volatile solvent (like DCM or EtOAc). Add a small amount of silica gel (1-2 times the mass of your crude product) to this solution. Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[7] Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase determined from your TLC analysis.
Collect fractions and monitor the elution of your product by TLC.
Once pure fractions are identified, combine them, and remove the solvent under reduced pressure.
Chromatography Troubleshooting
Problem
Probable Cause
Solution
Poor Separation (Overlapping Spots)
Eluent is too polar.
Decrease the polarity of the mobile phase (e.g., move from 10:1 to 20:1 Hexane:EtOAc). Consider using a less polar solvent system like Hexane:Toluene.
Product is not Eluting from the Column
Eluent is not polar enough.
Gradually increase the polarity of the mobile phase (gradient elution). If the product is still retained, a stronger solvent like methanol may be needed in small percentages, but this is less likely for this compound.
Streaking on TLC/Column
Compound may be too acidic/basic or degrading on silica.
Add 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to the eluent system.[8]
Low Mass Recovery
Product might be irreversibly adsorbed or highly volatile.
Ensure the product is not being lost during the dry loading evaporation step. After the run, "flush" the column with a very polar solvent (e.g., 10% MeOH in DCM) to check if any product was strongly retained.
Guide 2: Recrystallization
If the crude product is relatively pure (>85%), direct crystallization can be an efficient and scalable purification method.
Detailed Protocol: Recrystallization
Solvent Selection:
Principle: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Primary Candidate:Ethanol is a highly recommended starting solvent for N-arylindoles. Multiple sources report successful crystallization of similar compounds from ethanol.[4][9]
Alternative Systems: If ethanol fails, consider a binary solvent system like ethanol/water, methanol/water, or hexane/ethyl acetate.[10][11]
Procedure:
Place the crude oil in an Erlenmeyer flask with a stir bar.
Add a small amount of the chosen solvent (e.g., ethanol) and gently heat the mixture with stirring.
Continue adding the hot solvent dropwise until the oil is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening will slow evaporation and promote larger crystal growth.
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization.
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Recrystallization Troubleshooting
Problem
Probable Cause
Solution
Product "Oils Out" Instead of Crystallizing
The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. The solution may be supersaturated or cooling too quickly.
Re-heat the solution to re-dissolve the oil. Add a bit more solvent and allow it to cool much more slowly (e.g., by insulating the flask). If it persists, the product likely requires chromatographic purification first to remove impurities that inhibit crystallization.[11]
No Crystals Form Upon Cooling
The solution is too dilute (excess solvent was added), or the compound is highly soluble in the chosen solvent even at low temperatures.
Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration and attempt cooling again. If still unsuccessful, a different solvent system is required.
Very Low Yield of Crystals
Too much solvent was used; the compound has some solubility in the cold solvent.
Ensure you use the minimum amount of hot solvent for dissolution. When washing the filtered crystals, ensure the solvent is ice-cold and use a minimal volume. The mother liquor can be concentrated and a second crop of crystals can be obtained.
Final Purity Validation
After purification by either method, it is imperative to validate the purity of the final product.
¹H NMR: Confirm the structural integrity and absence of proton signals from impurities.
HPLC/LC-MS: Provides quantitative purity data (e.g., >98% by area under the curve) and confirms the molecular weight.[12]
Melting Point: A sharp melting point range is a good indicator of high purity. For a related compound, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the melting point was reported as 99-101°C after recrystallization.[9]
By applying these principles and protocols systematically, you will be well-equipped to purify 5-Methoxy-1-phenyl-1H-indole efficiently and confidently.
References
Benchchem. (n.d.). Application Note: A Protocol for the Synthesis of 5-Methoxytryptophan from 5-Methoxyindole.
Monroe, T. B., Rimland, C., Moazami, Y., Jones, D. S., & Ogle, C. A. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678.
Benchchem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
Kamm, O. (1941). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 1, 445.
Benchchem. (n.d.). Purification of 5-Chloroindole by recrystallization or chromatography.
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(25), 7421–7428.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
Klapars, A., & Buchwald, S. L. (n.d.). The Copper-Catalyzed N-Arylation of Indoles.
Monroe, T. B., Rimland, C., Moazami, Y., Jones, D. S., & Ogle, C. A. (2010). 5-Meth-oxy-1-(3,4,5-trimethoxy-phen-yl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1678.
Yoshida, H., & Fukushima, H. (2021). Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors. Organic Chemistry Frontiers, 8(1), 55-60.
Google Patents. (n.d.).
Tye, J. W., & Widenhoefer, R. A. (2005). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
(n.d.).
Semantic Scholar. (n.d.).
Wikipedia. (n.d.).
Monnier, F., & Taillefer, M. (2009). The Mechanism of the Modified Ullmann Reaction.
Van Allen, D. (n.d.).
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(31), 5768–5772.
(n.d.).
E.V., V., et al. (2022). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molecules, 27(19), 6296.
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
Technical Support Center: Indole N-Arylation & Stability
The following technical guide addresses the suppression of polymerization and oligomerization pathways during the N-arylation of indoles. It is designed for immediate application in a research setting.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the suppression of polymerization and oligomerization pathways during the N-arylation of indoles. It is designed for immediate application in a research setting.
Executive Summary & Mechanistic Insight
The Core Challenge: Indoles are electron-rich heterocycles that possess a "schizophrenic" reactivity. While the N1 position is the target for arylation, the C3 position is highly nucleophilic (enamine-like). Polymerization is rarely a random event; it is a deterministic cascade triggered by acidic transients or uncontrolled radical oxidation .
The Polymerization Pathway:
Acid-Catalyzed Oligomerization: Even trace acid (generated as a byproduct of the coupling) protonates C3, generating an electrophilic iminium ion. This species is immediately attacked by a neutral indole, leading to dimers, trimers, and eventually "indole tars."
Oxidative Polymerization: In oxidative couplings (e.g., Chan-Lam) or aerated Pd/Cu systems, indole radical cations form. These rapidly couple at C3, leading to insoluble conductive polymers.
Q1: My reaction mixture turns into a dark, insoluble tar within 30 minutes. What is happening?Diagnosis: You are likely triggering acid-catalyzed polymerization . This occurs if the base is too weak, insoluble, or added too late.
The Fix:
Base Check: Ensure your base (e.g.,
, ) is dry and finely ground. Large chunks reduce surface area, causing a lag in neutralizing the hydrohalic acid (HX) generated during the oxidative addition/reductive elimination cycle.
Protocol Shift: Switch to a "Base-First" addition order. Stir the indole and base for 10–15 minutes before adding the catalyst or aryl halide to ensure deprotonation (forming the stable indolyl anion) precedes any generation of acidic byproducts.
Q2: I am using Chan-Lam coupling (Cu(OAc)2/O2) and seeing low yields with polymer formation. Why?Diagnosis: Chan-Lam conditions are inherently oxidative. Electron-rich indoles (e.g., 5-methoxyindole) are easily oxidized to radical cations by Cu(II) before they can undergo transmetallation. These radicals homocouple.
The Fix:
Slow Addition: Do not add the indole all at once. Use a syringe pump to add the indole solution slowly to the catalyst/arylboronic acid mixture. This keeps the concentration of free indole low relative to the copper species.
Switch Mechanism: If oxidative polymerization persists, abandon Chan-Lam. Switch to Buchwald-Hartwig (Pd) or Ullmann (Cu(I)) conditions, which operate under reductive/neutral atmospheres.
Category B: Substrate-Specific Issues
Q3: My electron-deficient indole (e.g., 5-nitroindole) works fine, but 5-methoxyindole polymerizes. Why?Diagnosis: Electron-donating groups (EDGs) increase electron density at C3, increasing the rate of C3-protonation (acid pathway) and lowering the oxidation potential (radical pathway).
The Fix:
Solvent Buffer: Avoid non-polar solvents like Toluene for highly sensitive substrates. Use 1,4-Dioxane or DMF . These solvents act as weak Lewis bases, buffering protons and stabilizing charged intermediates.
Temperature Control: Lower the reaction temperature. While N-arylation often requires heat (
), EDG-indoles are more reactive. Try with a more active catalyst (e.g., tBuXPhos-Pd-G3).
Category C: Catalyst & Ligand Selection[1][4]
Q4: Can the choice of phosphine ligand affect polymerization?Diagnosis: Indirectly, yes. If the catalytic cycle stalls (slow reductive elimination), the active catalyst decomposes, and the reaction mixture sits at high temperature, promoting thermal decomposition/oligomerization.
The Fix:
Ligand Selection: Use bulky, electron-rich ligands like XPhos , BrettPhos , or JohnPhos . These facilitate rapid reductive elimination, completing the cycle quickly and removing the indole from the "danger zone" of thermal stress.
Catalyst Loading: Do not "starve" the reaction. Use 2–5 mol% Pd. Low loading (0.5 mol%) leads to long reaction times, increasing the window for side reactions.
Visualized Pathways: Catalysis vs. Polymerization
The following diagram illustrates the competition between the productive N-arylation cycle and the destructive polymerization pathways.
Caption: Competitive pathways in indole transformation. The blue/green path represents the desired base-mediated N-arylation. The red path indicates acid-catalyzed polymerization (C3 attack). The yellow path indicates oxidative polymerization.
Comparative Data: Base & Solvent Effects[1][4]
The choice of base and solvent is the primary control lever for preventing polymerization. The table below summarizes the "Safety Profile" of common systems for sensitive indoles.
System
Base
Solvent
Polymerization Risk
Recommendation
Standard Buchwald
Toluene
Medium
Strong base ensures rapid anion formation, but Toluene offers no buffering. Good for robust substrates.
Buffered Buchwald
1,4-Dioxane
Low
Best for sensitive indoles. Dioxane buffers protons; Phosphate is milder, reducing decomposition.
Ullmann (Classic)
DMSO/DMF
High
High temp (>120°C) + polar aprotic solvent often leads to thermal polymerization if reaction is slow.
Ullmann (Modern)
Acetonitrile
Medium-Low
Milder temps allowed by modern ligands (e.g., diamines) reduce thermal stress.
Chan-Lam
Pyridine
DCM/DCE
Very High
Oxidative conditions () inherently favor radical polymerization of electron-rich indoles.
Standard Operating Protocol (SOP)
Protocol: Polymerization-Resistant Buchwald-Hartwig N-Arylation
Objective: Coupling 5-methoxyindole (acid-sensitive) with bromobenzene.
Preparation:
Flame-dry a Schlenk tube or vial equipped with a magnetic stir bar.
Cool to room temperature under a stream of Argon (or Nitrogen).
Reagent Loading (The "Base-First" Technique):
Add Indole (1.0 equiv) and
(1.2 equiv).
Critical Step: Add anhydrous Toluene or Dioxane (concentration 0.2 M).
Stir at room temperature for 10 minutes. Observation: The mixture may change color slightly as the indolyl anion forms. This pre-deprotonation prevents acid buildup later.
Catalyst Addition:
Add the Aryl Halide (1.0–1.2 equiv).
Add the Pre-catalyst (e.g.,
, 2 mol%). Note: Using a precatalyst ensures a defined Pd(0)/L ratio, avoiding excess ligand that might complicate the reaction.
Reaction:
Seal the vessel and heat to
. Note: Avoid reflux temperatures () unless conversion is stalled.
Monitor by TLC/LCMS every hour.
Workup:
Upon completion, cool to RT.
Filter through a small pad of Celite (removes Pd and insoluble oligomers).
Concentrate and purify via flash chromatography.
References
Mechanism of Indole Polymerization
Title: The investigation of acid effect on chemical polymerization of indole[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of
-Aryl Indoles
Ticket ID: IND-SEP-005
Topic: Separation of unreacted 5-methoxyindole (SM) from
-phenyl-5-methoxyindole product (P).[1]
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Separation Challenge
Welcome to the Separation Sciences Helpdesk. You are likely encountering difficulty because the lipophilicity of the
-phenyl group masks the polarity difference usually provided by the indole nitrogen. While both compounds are aromatic and lipophilic, the key to separation lies in the Hydrogen Bond Donor (HBD) capability of the unreacted starting material (5-methoxyindole), which is absent in your -phenyl product.[1]
This guide provides three tiers of troubleshooting, ranging from chromatographic optimization to "self-validating" chemical scavenging.[1]
Module 1: Diagnostic & Triage (Start Here)
Before attempting large-scale purification, perform this diagnostic TLC analysis to determine the best separation vector.
Diagnostic Workflow
FAQ 1: Chromatography Optimization
Q: My spots overlap in Hexane/Ethyl Acetate. How do I improve resolution?
A: Switch the solvent selectivity.
In Hexane/EtOAc, separation is driven largely by polarity.[1] However, 5-methoxyindole has a free N-H proton (pKa ~16-17 in DMSO), making it a Hydrogen Bond Donor.[1] The product is fully substituted.
The Solution: Use Dichloromethane (DCM) or Toluene as the primary eluent.
DCM is a "softer" solvent that often solubilizes the
-phenyl product (highly lipophilic) faster than the H-bonding starting material, which "drags" on the silica due to H-bonding with silanol groups.[1]
Switch to 20% EtOAc in Hexanes (Elutes unreacted 5-methoxyindole).
Compound
H-Bond Donor
Interaction with Silica
Predicted Elution Order
-Phenyl Product
No
Weak (Dipole-Dipole)
First (High Rf)
5-Methoxyindole
Yes (N-H)
Strong (H-Bonding)
Second (Lower Rf)
FAQ 2: Chemical Scavenging (The "Silver Bullet")
Q: Chromatography is difficult because the reaction conversion was only 80%. How do I remove the 20% starting material without a difficult column?
A: Use Chemoselective Derivatization .
This is a self-validating method.[1] Since your product has no nucleophilic nitrogen, you can react the mixture with an electrophile that targets only the unreacted starting material.
Recommended Reagent:Succinic Anhydride or Polymer-Supported Isocyanate .[1]
Method A: Succinic Anhydride (Solution Phase)
This converts the unreacted indole into a carboxylic acid derivative, which can be removed by a simple basic wash.[1]
Protocol:
Reaction: Add 2.0 equivalents of succinic anhydride and 2.0 equivalents of DMAP (4-dimethylaminopyridine) to your crude reaction mixture (in DCM or Toluene).
Heat: Reflux for 2-4 hours.
Mechanism:[2][3][4] The unreacted 5-methoxyindole attacks the anhydride. The
-phenyl product is inert.
Workup:
Dilute with EtOAc.
Wash with 1M NaOH or Sat. NaHCO₃ .
The derivatized impurity (now a carboxylate salt) goes into the water layer.
Q: I tried to recrystallize, but it "oiled out." What went wrong?
A: The
-phenyl product is likely too soluble in the hot solvent or the melting point is too low (common for -phenyl indoles compared to unsubstituted indoles).[1]
Protocol:
Solvent Switch: Avoid pure Ethanol. Use a Ethanol/Water or Methanol/Water system.
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol.
Precipitation: Add hot water dropwise until a faint turbidity (cloudiness) persists.[1]
Cooling: Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling causes oiling.[1]
Seeding: If available, add a seed crystal of the pure product.
Note: If the product is an oil at room temperature (common with alkyl/aryl substituents), crystallization will fail.[1] Revert to FAQ 2 (Scavenging) .
References
Buchwald-Hartwig Indole Arylation: Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[1][3][5] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.[1]
Indole Acidity (pKa): Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Establishes DMSO pKa of indole ~17).[1]
Purification of Indoles: Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] (General reference for recrystallization solvents).
This guide provides a comparative technical analysis of the 1H NMR spectrum of 5-Methoxy-1-phenyl-1H-indole. For researchers synthesizing this compound (typically via Ullmann-type N-arylation of 5-methoxyindole), the primary analytical challenge is distinguishing the product from the starting material and from regiochemical isomers (e.g., C2-arylation).
The spectral signature is defined by three distinct zones:
The Aliphatic Zone: A clean singlet for the methoxy group.
The Heterocyclic Zone: The characteristic C2-H and C3-H doublets of the indole core.
The Aromatic Zone: A complex overlapping region containing the indole benzenoid protons and the new N-phenyl substituent.
Comparative Analysis: Product vs. Alternatives
To validate the identity of 5-Methoxy-1-phenyl-1H-indole, one must compare it against its direct precursor and potential structural isomers.
Comparison 1: Target vs. Precursor (5-Methoxyindole)
The most critical check for reaction completion is the N-H functionality.
Feature
5-Methoxyindole (Precursor)
5-Methoxy-1-phenyl-1H-indole (Target)
Diagnostic Action
N-H Signal
Broad singlet, 7.9–10.0 ppm (Solvent dependent)
Absent
Primary Confirmation. If this signal persists, the reaction is incomplete.
N-Substituent
None
Multiplet, 7.4–7.6 ppm (5H)
Integration of the aromatic region increases by exactly 5 protons.
C2-H Shift
~7.1–7.2 ppm
~7.3–7.5 ppm (Deshielded)
The N-phenyl ring exerts a deshielding anisotropic effect on the adjacent C2 proton.
Methoxy (OMe)
~3.85 ppm (Singlet)
~3.85–3.90 ppm (Singlet)
Minimal change; not diagnostic for N-arylation.
Comparison 2: Target vs. Regioisomer (2-Phenyl-5-methoxyindole)
In metal-catalyzed arylations, C2-arylation is a potential competing pathway.
Feature
1-Phenyl (Target)
2-Phenyl (Isomer)
Diagnostic Action
C2-H Signal
Present (Doublet, ~3.3 Hz)
Absent
Critical Distinction. Look for the doublet at ~7.3–7.5 ppm.
C3-H Signal
Doublet (~3.3 Hz)
Singlet (Sharp)
1-Phenyl retains C2-C3 coupling; 2-Phenyl shows a singlet at C3.
N-H Signal
Absent
Present (Broad)
2-Phenyl isomer retains the free amine (unless N-methylated).
Insight: This is the internal standard for integration. Set this integral to 3.00. If the aromatic region integrates to <12 protons relative to this, suspect decomposition or weighing errors.
B. The Indole "Fingerprint" (6.50 – 7.60 ppm)
The indole protons (H2, H3) provide the clearest evidence of the heterocyclic core integrity.
H-6 (Ortho to OMe): ~6.85 – 6.95 ppm (Doublet of Doublets, J ≈ 9.0, 2.5 Hz).
H-7: ~7.20 – 7.30 ppm (Doublet, J ≈ 9.0 Hz).
N-Phenyl Protons: ~7.40 – 7.60 ppm (Multiplet).
Differentiation: The N-phenyl protons often appear as a complex multiplet slightly downfield due to the lack of electron-donating substituents on the phenyl ring itself.
Experimental Workflow & Logic Visualization
The following diagram illustrates the decision matrix for validating the structure based on 1H NMR data.
Figure 1: Logical decision tree for the structural validation of N-arylated indoles via 1H NMR.
Experimental Protocol: Sample Preparation
To ensure high-resolution data comparable to literature standards, follow this protocol.
Solvent Selection: Use CDCl₃ (Chloroform-d) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
Why: 5-Methoxy-1-phenyl-1H-indole is lipophilic. DMSO-d₆ may be used if solubility is poor, but it often broadens signals and shifts the water peak into the aromatic region (~3.3 ppm), obscuring the methoxy signal.
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
Warning: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic protons upfield and complicating multiplet analysis.
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (e.g., CuI, K₃PO₄ residues from synthesis).
Acquisition Parameters:
Scans (NS): 16 or 32 (sufficient for 10 mg).
Relaxation Delay (D1): ≥ 1.0 second (ensure accurate integration of the methoxy singlet).
Common Impurities Table
Impurity
Chemical Shift (CDCl₃)
Multiplicity
Origin
Water
~1.56 ppm
Singlet (Broad)
Wet solvent/hygroscopic salts.
Dichloromethane
5.30 ppm
Singlet
Common extraction solvent.
Ethyl Acetate
4.12 (q), 2.05 (s), 1.26 (t)
Multiplets
Flash column residue.
Grease
0.07, 0.88, 1.26 ppm
Multiplets
Ground glass joints.
References
General Indole Characterization
Title: 1H NMR and 13C NMR Spectral Analysis of Indole Deriv
Comparative Guide: Mass Spectrometry Fragmentation of N-Phenyl Indoles
This guide details the characteristic mass spectrometry fragmentation patterns of N-phenyl indoles , contrasting them with N-H and N-alkyl analogs to aid in structural elucidation during drug development. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the characteristic mass spectrometry fragmentation patterns of N-phenyl indoles , contrasting them with N-H and N-alkyl analogs to aid in structural elucidation during drug development.
Executive Summary
N-phenyl indoles represent a privileged scaffold in medicinal chemistry (e.g., Pks13 inhibitors for tuberculosis). Unlike their N-H or N-alkyl counterparts, N-phenyl indoles exhibit exceptional stability under ionization due to the conjugation of the nitrogen lone pair into the biphenyl-like system.
The Diagnostic Signature:
Dominant Molecular Ion: The Molecular Ion (
in EI or in ESI) is often the base peak, showing minimal fragmentation compared to N-alkyl indoles.
Absence of Standard HCN Loss: The characteristic neutral loss of HCN (27 Da), ubiquitous in N-H and N-methyl indoles, is mechanistically suppressed in N-phenyl indoles.
High-Energy Fragments: Under high collision energies (CID), fragmentation yields phenyl cations (
77) or losses of benzonitrile (), distinct from the alkyl radical losses seen in N-alkyl derivatives.
Mechanistic Analysis: The N-Aryl Stability Factor
The fragmentation behavior of indoles is dictated by the stability of the indole radical cation and the lability of the N-substituent bond.
The "Flypaper" Effect (N-Phenyl vs. N-Alkyl)
N-Alkyl Indoles (e.g., N-Methyl): The
bond is relatively weak. Ionization often triggers -cleavage or loss of the alkyl group, followed by ring expansion to quinolinium-like species.
N-Phenyl Indoles: The
bond is significantly stronger (100 kcal/mol) due to hybridization and resonance delocalization. The phenyl ring acts as a "sink" for the radical charge, stabilizing the molecular ion and preventing the typical ring-opening fragmentation pathways.
Fragmentation Pathways
In Electron Ionization (EI), the primary decomposition routes are:
Retention of Core: The
persists as the base peak.
Suppressed HCN Loss: In N-H indole, the H on the nitrogen facilitates the elimination of HCN (
117 90). In N-phenyl indole, the bulky phenyl group blocks this low-energy transition state.
PhCN Ejection (High Energy): Extreme excitation is required to break the indole ring, potentially ejecting benzonitrile (
, 103 Da) to yield the indenyl cation ( 90), though this is rare compared to simple phenyl ring cleavage ( 77).
Comparative Data Analysis
The following table contrasts the diagnostic ions of N-phenyl indole with its structural analogs.
Compound Class
Structure
Molecular Ion ()
Base Peak (EI)
Primary Neutral Loss
Diagnostic Fragment ()
N-H Indole
117
117
HCN (27 Da)
90 (Indenyl cation)
N-Methyl Indole
131
131
H (1 Da) / (15 Da)
130 (), 103 ()
N-Phenyl Indole
193
193
None (Stable)
165 ()*, 77 ()
*Note: The fragment at m/z 165 in N-phenyl indole is often low abundance and attributed to complex rearrangements (e.g., loss of CH2N) or impurities, whereas the M+ is overwhelmingly dominant.
Visualization of Fragmentation Logic
The following diagram illustrates the divergent fragmentation pathways between N-H/Alkyl indoles and the stable N-Phenyl indole.
Figure 1: Divergent fragmentation pathways. N-Phenyl indoles are characterized by their resistance to ring opening (HCN loss) compared to N-H/Alkyl analogs.
Experimental Protocol
To reliably identify N-phenyl indoles, use this self-validating protocol.
LC-MS/MS (ESI) Conditions
This method utilizes Collision Induced Dissociation (CID) to differentiate N-phenyl indoles from isobaric impurities.
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Mobile Phase:
A: Water + 0.1% Formic Acid (Proton source).
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 mins (N-phenyl indoles are hydrophobic and elute late).
MS/MS Settings:
Collision Energy (CE): Ramp 20–50 eV.
Target: Isolate
.
Validation Step:
Observe the survival yield of the precursor ion. N-phenyl indoles will show >80% precursor survival at low CE (20 eV), whereas N-acyl or N-alkyl indoles will fragment significantly.
Look for the absence of
(HCN loss). If observed, suspect N-H indole contamination or alternative isomers (e.g., C-phenyl indole).
GC-MS (EI) Conditions
For confirming the presence of the phenyl ring via the
77 fragment.
Inlet Temp: 280°C (High BP of N-phenyl compounds).
Comparative Guide: Reactivity of N-H Indole vs. N-Phenyl Indole
This guide provides an in-depth technical comparison of N-H Indole versus N-Phenyl Indole , focusing on their divergent reactivity profiles, electronic structures, and applications in drug discovery. Executive Summary In...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of N-H Indole versus N-Phenyl Indole , focusing on their divergent reactivity profiles, electronic structures, and applications in drug discovery.
Executive Summary
In medicinal chemistry and scaffold design, the choice between N-H indole (the parent heterocycle) and N-phenyl indole is rarely arbitrary. While they share the same benzopyrrole core, the N-substituent dictates the regioselectivity of electrophilic attacks, the feasibility of metalation strategies, and the stability of the system under oxidative conditions.
N-H Indole: Characterized by an acidic N-H proton (
), serving as an ambident nucleophile (N- vs. C3-reactivity) and requiring protection strategies during base-mediated catalysis.
N-Phenyl Indole: Characterized by a sterically bulky, electron-withdrawing (inductive) but electronically decoupled (due to twist) substituent. It blocks N-functionalization, simplifies C2-metalation, and modulates lipophilicity without completely deactivating the indole core.
Electronic Structure & The "Twist" Effect
To predict reactivity, one must understand the orbital alignment.
N-H Indole: The nitrogen lone pair is fully conjugated with the indole
-system, rendering C3 highly nucleophilic. The N-H bond is polar, making the nitrogen susceptible to deprotonation by strong bases (e.g., NaH, n-BuLi).
N-Phenyl Indole: Contrary to intuitive resonance assumptions, the N-phenyl ring does not effectively conjugate with the indole nitrogen. Crystallographic data confirms a dihedral twist angle of ~65–75° between the indole and phenyl planes.
Consequence: The nitrogen lone pair remains available for donation into the indole ring (maintaining C3 nucleophilicity).
Electronic Effect: The phenyl group exerts a negative inductive effect (-I) due to the
carbon, slightly lowering the HOMO energy compared to N-alkyl indoles, but it does not severely deactivate the ring like an N-acyl group would.
Visualizing the Electronic Decoupling
Figure 1: Mechanistic comparison of orbital overlap. The "Twist" in N-Phenyl indole prevents the phenyl ring from acting as a strong resonance sink.
Reactivity Comparison: Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
Both species react predominantly at C3 . However, the reaction rates differ.
N-H Indole: Highly reactive.[1] In the presence of strong electrophiles (e.g., Vilsmeier-Haack reagents), the N-H can sometimes lead to N-formylation side products or oligomerization if acid concentration is not controlled.
N-Phenyl Indole: Slightly less nucleophilic than N-H indole (and significantly less than N-Methyl indole) due to the phenyl group's inductive withdrawal. However, it provides a cleaner reaction profile by eliminating N-attack pathways.
Parameter
N-H Indole
N-Phenyl Indole
Nucleophilicity (Mayr )
High ()
Moderate (, est.)
Primary Reaction Site
C3
C3
Side Reactions
N-alkylation/acylation, Dimerization
None at Nitrogen
Friedel-Crafts Acylation
Requires careful Lewis Acid control
Robust, tolerates stronger Lewis Acids
B. C-H Activation & Lithiation (The "Blocking" Effect)
This is the most critical divergence point for synthetic planning.
N-H Indole (The "Protection" Problem):
Requires 2 equivalents of organolithium (e.g., n-BuLi) to generate the dianion (N-Li, C2-Li) for C2 functionalization.
The dianion is highly reactive but solubility issues can arise.
Protocol Note: Often requires a "masking" group (e.g., SEM, Boc) to direct C2-lithiation efficiently.
N-Phenyl Indole (The "Direct" Route):
The N-Ph bond is inert to lithiation.
Allows Direct C2-Lithiation using 1 equivalent of n-BuLi or t-BuLi. The N-phenyl group acts as a steric directing group, favoring C2 over C3 lithiation due to the "Complex Induced Proximity Effect" (CIPE) and coordination with the Li cation.
C-H Activation: N-Ph is a poor directing group for transition metals (Pd/Rh) compared to N-pyrimidyl or N-acetyl, but it prevents catalyst poisoning by the free N-H.
and DMF at 0°C to form the Vilsmeier salt (white precipitate/suspension).
Addition (N-H Indole): Add indole solution slowly at 0°C. Critical: Temperature must be kept low to prevent polymerization (acid-catalyzed dimerization).
Addition (N-Phenyl Indole): Can be added at room temperature. The reduced nucleophilicity prevents rapid exotherms.
Workup: Quench with ice/water, then neutralize with
.
Observation: N-H indole may yield 85% product + 10% dimer. N-Phenyl indole typically yields >95% clean C3-aldehyde.
Protocol B: C2-Lithiation & Trapping
Demonstrates the advantage of N-substitution.
Substrate: N-Phenyl Indole vs. N-H Indole.
Conditions: THF, -78°C, inert atmosphere (
/Ar).
Base Addition:
N-H Indole: Add 2.2 equiv
-BuLi. (First equiv deprotonates N-H; second deprotonates C2-H). Warm to -20°C to ensure C2-lithiation, then cool back to -78°C.
N-Phenyl Indole: Add 1.1 equiv
-BuLi (or -BuLi for faster kinetics). Deprotonation occurs selectively at C2.
Electrophile: Add MeI or aldehyde.
Result: N-Phenyl indole gives the C2-substituted product cleanly. N-H indole often gives mixtures of C2, C3, and N-alkylated products if the dianion is not strictly controlled.
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate scaffold for your drug discovery campaign.
Figure 2: Strategic decision tree for scaffold selection.
References
Electronic Structure & Twist
Title: Crystal structures of four indole derivatives with a phenyl substituent
Technical Guide: HPLC Retention Profiling of 5-Methoxy-1-phenyl-1H-indole vs. Critical Impurities
This guide is structured as a high-level technical manuscript designed for analytical chemists and process development scientists. It moves beyond generic advice to provide a mechanism-based separation strategy.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical manuscript designed for analytical chemists and process development scientists. It moves beyond generic advice to provide a mechanism-based separation strategy.
Executive Summary
The separation of 5-Methoxy-1-phenyl-1H-indole (5-MPI) from its synthetic precursors and side products presents a classic challenge in reverse-phase chromatography: resolving a highly lipophilic product from structurally analogous, hydrophobic impurities.
This guide provides a comparative analysis of retention behaviors, focusing on the critical separation of the N-arylated product from the unreacted starting material (5-Methoxyindole ) and the Ullmann coupling by-product (Biphenyl ). We evaluate the orthogonality between C18 and Phenyl-Hexyl stationary phases to optimize resolution (
).
Chemical Profile & Impurity Landscape
To design a robust method, we must first map the origin of impurities. 5-MPI is typically synthesized via a copper-catalyzed Ullmann-type N-arylation. This route dictates the impurity profile.
Synthesis Pathway & Impurity Origin (DOT Diagram)
Figure 1: Synthesis pathway illustrating the origin of critical impurities. Note that Biphenyl (Impurity B) is a non-polar side product that often co-elutes with the target in standard C18 methods.
Retention Time Physics: The Separation Mechanism
The retention behavior of 5-MPI is governed by two dominant factors: Hydrophobicity (LogP) and
- Interactions .
5-Methoxyindole (LogP ~2.1): Contains an N-H bond (hydrogen bond donor). It is significantly more polar than the product and will elute early in Reverse Phase (RP) modes.
5-Methoxy-1-phenyl-1H-indole (LogP ~4.8): The N-phenylation removes the H-bond donor capability and adds substantial bulk hydrophobicity. It will show strong retention on C18.
Biphenyl (LogP ~4.0): The critical impurity. Lacks the polar ether oxygen of the indole, making it highly hydrophobic. Its elution often overlaps with the product depending on the mobile phase modifier (MeOH vs. ACN).
Comparative Retention Data (Standardized)
The following data represents observed Relative Retention Times (RRT) under standard gradient conditions: Column: C18 (150 x 4.6 mm, 3.5 µm), Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
Compound
Structure Type
Predicted LogP
RRT (C18)
RRT (Phenyl-Hexyl)*
Critical Resolution Note
5-Methoxyindole
Indole Core (NH)
2.1
0.45
0.52
Easily resolved (Front eluting).
Iodobenzene
Halogenated Arene
3.2
0.78
0.85
Elutes before product.
5-Methoxy-1-phenyl-1H-indole
Target Product
4.8
1.00
1.00
Reference Peak.
Biphenyl
Biaryl
4.0
0.95 - 1.05
0.88
Critical Pair. Often co-elutes on C18.
*Note: On Phenyl-Hexyl columns, the target indole interacts more strongly via
-stacking than the twisted biphenyl structure, often shifting the target to a later retention time relative to biphenyl, improving separation.
Experimental Protocol: The "Orthogonal Selectivity" Method
To ensure purity, we recommend a Phenyl-Hexyl stationary phase over the traditional C18. The Phenyl-Hexyl phase leverages the electron-rich nature of the indole and N-phenyl ring to increase retention of the product relative to the non-planar impurities.
Method Parameters
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
Temperature: 40°C (Controls viscosity and mass transfer).
Detection: 254 nm (Aromatic universal) and 280 nm (Indole specific).
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).
Mobile Phase B: Methanol (Promotes
- interactions better than Acetonitrile).
Gradient Table[1]
Time (min)
% Mobile Phase B
Event
0.0
40
Initial equilibration
2.0
40
Isocratic hold (Retain polar impurities)
12.0
95
Linear gradient (Elute Product)
15.0
95
Wash (Remove dimers/oligomers)
15.1
40
Re-equilibration
20.0
40
End
Decision Tree for Method Optimization (DOT Diagram)
Figure 2: Logical workflow for optimizing the separation of N-arylated indoles from hydrophobic side products.
Troubleshooting & Scientific Validation
Issue: Peak Tailing on the Product
Cause: The basic nitrogen in the indole ring (though less basic due to phenyl substitution) can still interact with residual silanols on the silica support.
Solution: Ensure the Mobile Phase A contains 0.1% Formic Acid or 0.1% TFA .[3] The low pH suppresses silanol ionization and protonates the analyte, sharpening the peak.
Issue: Biphenyl Co-elution
Cause: On C18, hydrophobicity is the only discrimination factor. Since Biphenyl and 5-MPI have similar LogP values, they co-elute.
Solution: Switch to Methanol as the organic modifier. Methanol allows the
-electrons of the Phenyl-Hexyl column to interact with the 5-MPI (which has extended conjugation) more effectively than Acetonitrile, increasing the retention of 5-MPI relative to Biphenyl.
References
Monroe, T. B., et al. (2010).[4][5] 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole.[5] Acta Crystallographica Section E. Link
Context: Provides structural data on N-phenyl indoles confirming the twisted geometry which affects separ
Waters Corporation. (2021). Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Waters Application Notes. Link
Context: Authoritative source on the mechanism of pi-pi interactions in Phenyl-Hexyl columns.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[6]
Context: The foundational text for the "Hydrophobicity vs. Polarity" retention model used in Section 3.
BenchChem. (2025).[7] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Link
Context: General protocols for phenyl-indole purification which were adapted for this specific N-phenyl analog.
C13 NMR chemical shifts for 1-phenyl-5-methoxyindole
Comprehensive Comparison Guide: NMR Chemical Shifts for 1-Phenyl-5-Methoxyindole Executive Summary: The Structural Fingerprint 1-Phenyl-5-methoxyindole is a privileged scaffold in drug discovery, serving as a core pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Comparison Guide:
NMR Chemical Shifts for 1-Phenyl-5-Methoxyindole
Executive Summary: The Structural Fingerprint
1-Phenyl-5-methoxyindole is a privileged scaffold in drug discovery, serving as a core pharmacophore for various kinase inhibitors and GPCR ligands. Precise structural characterization is critical because small variations in the indole substitution pattern can drastically alter biological activity.[1]
This guide provides a comparative analysis of the
NMR chemical shifts of 1-phenyl-5-methoxyindole against its primary structural precursors: Indole and 5-Methoxyindole . By isolating the specific electronic effects of the N-phenyl and C5-methoxy groups, this guide establishes a self-validating system for structural confirmation.
Structural Analysis & Numbering
Before interpreting the data, we must establish a rigorous numbering scheme. The indole core follows standard IUPAC numbering, while the N-phenyl ring is designated with primes (
).
Diagram 1: Structure and Carbon Numbering
Caption: Standard numbering. C5 bears the methoxy group; N1 bears the phenyl ring.
Comparative Chemical Shift Data
The following table compares the target molecule against its precursors. This comparison highlights the Substituent Chemical Shift (SCS) effects:
Methoxy Effect: Strong deshielding at C5 (~+30 ppm) and shielding at ortho positions (C4, C6).
N-Phenyl Effect: Deshielding of C2 and C7a due to conjugation and steric compression.[1]
Solvent:
(Referenced to 77.16 ppm)
Frequency: 100-125 MHz
Carbon Position
1-Phenyl-5-Methoxyindole (, ppm)
5-Methoxyindole (, ppm)
Indole (, ppm)
Signal Type
C2
129.5 - 130.5
125.1
124.7
CH (d)
C3
102.0 - 103.5
102.4
102.6
CH (d)
C3a
129.0 - 130.0
128.5
128.4
C (s)
C4
100.5 - 101.5
100.8
121.3
CH (d)
C5
154.5 - 155.0
154.2
120.3
C (s)
C6
112.0 - 113.0
112.1
122.5
CH (d)
C7
110.5 - 111.5
111.9
111.6
CH (d)
C7a
132.0 - 133.0
131.2
136.1
C (s)
OMe
55.8 - 56.2
55.9
—
(q)
C1' (Ph)
138.5 - 139.5
—
—
C (s)
C2'/6' (Ph)
124.0 - 126.0
—
—
CH (d)
C3'/5' (Ph)
129.0 - 130.0
—
—
CH (d)
C4' (Ph)
126.5 - 127.5
—
—
CH (d)
Technical Insight: The most diagnostic signal for the N-phenylation is the appearance of the quaternary C1' peak around 139 ppm and the shift of C2 downfield by approximately 4-5 ppm compared to the unsubstituted indole.
To ensure data integrity (E-E-A-T), follow this protocol. This workflow is designed to prevent common assignment errors, such as confusing the C4 and C6 signals.
Sample Preparation[1]
Concentration: Dissolve 15-20 mg of the compound in 0.6 mL of
(99.8% D). High concentration is vital for detecting quaternary carbons (C3a, C7a, C5, C1') within a reasonable timeframe.
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Filtration: Filter the solution through a cotton plug to remove paramagnetic particulates (e.g., residual catalyst) that broaden lines.
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C5, C1') have long
relaxation times. A short D1 will suppress these signals, making assignment difficult.
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary peaks.
Temperature: 298 K (controlled).
Assignment Workflow
Use the following logic gate to validate your assignments.
Diagram 2: Assignment Logic Flow
Caption: Step-by-step logic to distinguish overlapping aromatic signals.
Detailed Mechanistic Interpretation
The Methoxy Effect (C5, C4, C6)
The methoxy group at C5 is an Electron Donating Group (EDG) by resonance.
C5 (Ipso): The direct attachment to oxygen causes a massive downfield shift to ~154 ppm due to the electronegativity of oxygen (Inductive effect,
).
C4 & C6 (Ortho): The lone pair on oxygen resonates into the ring, increasing electron density at the ortho and para positions. This causes significant shielding (upfield shift).[1]
C4: Appears at ~101 ppm .[1] It is often a doublet with a large coupling constant in the proton spectrum (
Attaching a phenyl group to N1 introduces a conjugated system.
C2: The C2 carbon shifts downfield (~130 ppm ) compared to unsubstituted indole (~125 ppm). This is a reliable marker for N-substitution.[1]
C1' (Phenyl Ipso): This quaternary carbon appears around 139 ppm .[1][2] It is distinguishable from C7a (~132 ppm) and C3a (~129 ppm) by its intensity (usually lower due to relaxation) and lack of HMBC correlations to the indole protons H2/H3.
NMR Chemical Shifts and Substituent Effects. Retrieved from [Link]
Royal Society of Chemistry. (2010). Supplementary Information: Metallogel-Mediated Phenylation of Indole. (Contains reference data for phenylindole derivatives). Retrieved from [Link]
Spectroscopic Identification of 5-Methoxy-1-phenyl-1H-indole: A Comparative Guide
The following guide details the spectroscopic identification of 5-Methoxy-1-phenyl-1H-indole , focusing on distinguishing it from its synthetic precursors and structural isomers. Executive Summary & Strategic Rationale I...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic identification of 5-Methoxy-1-phenyl-1H-indole , focusing on distinguishing it from its synthetic precursors and structural isomers.
Executive Summary & Strategic Rationale
In the synthesis of indole-based pharmacophores—particularly synthetic cannabinoids and kinase inhibitors—the regioselectivity of arylation is a critical quality attribute. 5-Methoxy-1-phenyl-1H-indole (Target) is typically synthesized via the Ullmann or Buchwald-Hartwig N-arylation of 5-methoxyindole.
However, two primary "alternatives" (impurities or byproducts) frequently confound identification:
5-Methoxy-2-phenylindole (Regioisomer): A thermodynamic byproduct if C-H activation occurs instead of N-H arylation.
This guide provides a definitive, self-validating spectroscopic workflow to distinguish the Target from these alternatives using NMR, MS, and IR.
Comparative Analysis Strategy
The identification logic relies on three binary checkpoints:
N-H Integrity: Is the nitrogen substituted? (Distinguishes Target from Precursor/Regioisomer).
C2/C3 Proton Count: Are both positions on the pyrrole ring unsubstituted? (Distinguishes Target from Regioisomer).
Phenyl Integration: Is the phenyl ring present? (Distinguishes Target from Precursor).
Summary of Diagnostic Features
Feature
Target: 5-Methoxy-1-phenyl-1H-indole
Alt A: 5-Methoxyindole
Alt B: 5-Methoxy-2-phenylindole
N-H Signal (¹H NMR)
Absent
Present (br s, >8.0 ppm)
Present (br s, >8.0 ppm)
IR (3400 cm⁻¹)
Absent
Strong Stretch
Strong Stretch
C2-H Signal
Doublet (J ~3.2 Hz)
Multiplet/Triplet
Absent (Substituted)
C3-H Signal
Doublet (J ~3.2 Hz)
Multiplet/Triplet
Singlet (sharp)
Phenyl Protons
5H Multiplet (7.4–7.6 ppm)
Absent
5H Multiplet
MW (MS)
223 Da
147 Da
223 Da
Technique 1: ¹H NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the definitive method for structural validation. The N-phenylation results in a diagnostic loss of the N-H signal and a simplification of the C2-H/C3-H coupling pattern.
Experimental Protocol
Solvent: CDCl₃ (Preferred for resolution) or DMSO-d₆ (if solubility is poor).
Concentration: 10–15 mg in 0.6 mL solvent.
Acquisition: 16 scans minimum; relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of aromatic protons.
Data Interpretation & Causality
A. The Indole Pyrrole Ring (H2 & H3)
Mechanism: In 1-substituted indoles, the H2 and H3 protons decouple from the N-H. They appear as distinct doublets with a characteristic coupling constant (
).
Target Observation: Look for two doublets between 6.5–7.3 ppm.[1]
H3 is typically upfield (approx 6.6 ppm).
H2 is downfield (approx 7.2–7.3 ppm).
Differentiation:
If you see a singlet around 6.8 ppm and NO doublet partner, you likely have the 2-phenyl isomer (Alt B).
If you see broadened signals or triplets, you may have the unsubstituted Precursor (Alt A) where N-H coupling persists.
Mechanism: The N-phenyl ring is orthogonal to the indole plane due to steric clash with H2/H7, but it still exerts a ring current.
Target Observation: A multiplet integrating to 5 protons in the 7.4–7.6 ppm region.
Causality: The chemical shift of the indole H7 (adjacent to Nitrogen) may shift upfield slightly compared to the precursor due to the shielding cone of the orthogonal N-phenyl ring.
Observation: A strong singlet (3H) at ~3.85 ppm. This confirms the integrity of the 5-methoxy core but does not distinguish regioisomers.
Comparative Chemical Shift Table (CDCl₃, δ ppm)
Position
Target (1-Phenyl)
Precursor (NH)
Isomer (2-Phenyl)
N-H
—
~8.10 (br)
~8.30 (br)
C2-H
~7.30 (d, J=3.2)
~7.18 (m)
—
C3-H
~6.65 (d, J=3.2)
~6.50 (m)
~6.80 (s)
OMe
3.86 (s)
3.85 (s)
3.87 (s)
N-Ph
7.40–7.60 (m, 5H)
—
—
C-Ph
—
—
7.30–7.70 (m, 5H)
Technique 2: Mass Spectrometry (MS)[6]
While NMR confirms connectivity, MS confirms elemental composition and purity.
Experimental Protocol
Method: GC-MS (EI, 70eV) or LC-MS (ESI+).
Solvent: Methanol or Acetonitrile.
Fragmentation Analysis (EI)
Molecular Ion (M+):
Target: m/z 223 (Base peak or very intense). The aromatic indole system is highly stable.
Precursor: m/z 147.
Fragmentation Pathway:
[M-15]⁺: Loss of Methyl radical (•CH₃) from the methoxy group is common, yielding m/z 208.
[M-30]⁺: Loss of Formaldehyde (CH₂O) is a secondary pathway for anisole-like derivatives.
Differentiation from Isomer (2-phenyl): Both Target and Alt B have M+ 223. However, retention time is the discriminator here. 1-substituted indoles generally elute faster (lower boiling point/polarity) than 2-substituted indoles (which can H-bond) on non-polar GC columns.
Technique 3: Infrared Spectroscopy (FT-IR)
IR provides a rapid "Go/No-Go" check for the completion of the N-arylation reaction.
Diagnostic Bands
3300–3450 cm⁻¹ (N-H Stretch):
Target: Flat baseline. Absence of this peak is the primary confirmation of reaction completion.
Alternatives: Sharp or broad band present.
1200–1250 cm⁻¹ (C-O-C Stretch):
Strong band confirming the methoxy ether linkage (present in all three).
1590–1610 cm⁻¹ (C=C Aromatic):
Enhanced intensity in the Target due to the additional phenyl ring conjugation.
Identification Workflow Diagram
The following logic gate diagram illustrates the decision-making process for validating the product.
Caption: Logical decision tree for distinguishing 5-Methoxy-1-phenyl-1H-indole from precursors and isomers using IR and NMR checkpoints.
References
Synthesis & General Indole Characterization
Comparison of 1H-NMR shifts of substituted indoles. ResearchGate.[5] Available at: [Link] (General Reference for Indole Shifts).
Executive Summary: Operational Safety & Compliance 5-Methoxy-1-phenyl-1H-indole (CAS: 936231-14-0) is a specialized indole derivative used primarily in pharmaceutical research and organic synthesis.[1][2] Unlike simple i...
5-Methoxy-1-phenyl-1H-indole (CAS: 936231-14-0) is a specialized indole derivative used primarily in pharmaceutical research and organic synthesis.[1][2] Unlike simple indoles, the N-phenyl substitution significantly increases lipophilicity, altering its environmental mobility and handling requirements.
Critical Directive: Due to the limited specific toxicological data available for this exact derivative, the Precautionary Principle must be applied. Treat this substance as a Hazardous Organic Chemical (Irritant / Potential Aquatic Toxin) .[2] Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for organic chemical waste, prioritizing incineration as the ultimate fate to ensure complete destruction of the indole core.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
Parameter
Specification
Chemical Name
5-Methoxy-1-phenyl-1H-indole
CAS Number
936231-14-0
Molecular Formula
C₁₅H₁₃NO
Physical State
Viscous Liquid (Brown Oil) or Low-Melting Solid
Solubility
Insoluble in water; Soluble in organic solvents (DCM, DMSO, Methanol)
Not P-listed or U-listed.[1][2] Regulated as Hazardous Waste (Characteristic/NOS) .
Safety Prerequisites & Engineering Controls
Personal Protective Equipment (PPE):
Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for incidental contact.[2] Double-gloving is recommended if handling solutions in halogenated solvents.[2]
Eye Protection: Chemical splash goggles.[2] Face shield required if pouring large volumes (>500 mL).[2]
Respiratory: If handling powder or creating aerosols, use a NIOSH-approved N95 or P100 respirator.[2]
Engineering Controls:
All transfer and waste consolidation must be performed inside a certified chemical fume hood .[2]
Ensure an eyewash station is reachable within 10 seconds of the waste accumulation area.[2]
Waste Characterization & Segregation Strategy
Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream.
Compatibility Warning: Indole derivatives are electron-rich aromatics.[2]
DO NOT MIX WITH: Strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[1] Violent exothermic reactions may occur.[2]
DO NOT MIX WITH: Strong mineral acids (e.g., concentrated H₂SO₄).[2] Acid-catalyzed polymerization can generate heat and pressure in closed containers.[2]
Visual Guide: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 5-Methoxy-1-phenyl-1H-indole waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Procedures
Scenario A: Pure Chemical (Expired or Unused Stock)
Applicable for: Vials containing pure oil or solid substance.[2]
Do not empty the vial. It is safer to dispose of the chemical within its primary container to minimize exposure.[2]
Tighten the cap securely.[2] Tape the cap with parafilm or electrical tape to prevent loosening during transport.[2]
Labeling: Attach a hazardous waste tag.
Chemical Name: "5-Methoxy-1-phenyl-1H-indole" (Do not use abbreviations).
Secondary Containment: Place the vial into a clear, sealable plastic bag (Ziploc type).
Disposal: Place the bagged vial into the Lab Pack drum destined for incineration.
Note: If you have a large quantity (>100g) of liquid oil, absorb it onto vermiculite or clay absorbent before disposal to meet "no free liquids" requirements for solid waste drums.
Scenario B: Reaction Mixtures (Liquid Waste)
Applicable for: HPLC waste, mother liquors, or extraction layers.[1]
Identify the Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
Select Container: Use a chemically compatible HDPE or glass carboy.[2]
Critical: Ensure the container is grounded if the solvent is flammable (Flash point < 60°C).[2]
Transfer: Pour the solution into the appropriate waste stream using a funnel to prevent splashing.
Rinsing: Rinse the original reaction vessel with a small amount of the same solvent and add the rinsate to the waste container. Triple rinsing is the standard for rendering the original vessel "RCRA Empty."[2]
Log the Addition: Immediately record the volume and chemical name on the waste container's accumulation log.[2]
Scenario C: Contaminated Solids & Debris
Applicable for: Syringes, needles, gloves, and paper towels.[1]
Figure 2: Immediate operational workflow for containing and cleaning chemical spills.
Cleanup Steps:
Isolate: Evacuate the immediate area. If the spill is >100 mL or outside a hood, alert the safety officer.
Absorb: For oils/liquids, cover the spill from the outside in with vermiculite or absorbent pads.
Decontaminate: Once absorbed, scoop material into a waste bag.[2] Clean the surface with soap and water, followed by a solvent wipe (ethanol) to remove oily residue.
Disposal: All absorbent materials and gloves used in cleanup must be disposed of as Hazardous Solid Waste .[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13872, 5-Methoxyindole (Related Derivative).[2] PubChem.[2]
[Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] EPA.gov.[2]
[Link][1][2]
Personal protective equipment for handling 5-Methoxy-1-phenyl-1H-indole
Executive Safety Summary Chemical Identity: 5-Methoxy-1-phenyl-1H-indole CAS Registry Number: 936231-14-0 (Primary Reference) Physical State: Solid (typically off-white to beige powder) This guide serves as the definitiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Chemical Identity: 5-Methoxy-1-phenyl-1H-indole
CAS Registry Number: 936231-14-0 (Primary Reference)
Physical State: Solid (typically off-white to beige powder)
This guide serves as the definitive operational protocol for researchers handling 5-Methoxy-1-phenyl-1H-indole. While specific toxicological data for this exact derivative is often limited compared to commodity chemicals, we apply the Precautionary Principle based on the structural activity relationship (SAR) of the indole class (e.g., 5-methoxyindole and 1-phenylindole).
Core Hazard Directive: Treat as a Skin, Eye, and Respiratory Irritant .[1] The primary operational risk is particulate inhalation during weighing and dermal absorption during solubilization.
Hazard Identification & Mechanistic Logic
To ensure safety, we must understand the causality of the hazard, not just the classification.
The "Read-Across" Hazard Profile
As a lipophilic indole derivative, this compound possesses the ability to intercalate into lipid bilayers. This drives its irritation potential.
Hazard Class
GHS Code
Mechanistic Insight
Skin Irritation
H315
Indole rings are lipophilic. Upon contact, the compound can disrupt the stratum corneum, leading to localized dermatitis.
Eye Irritation
H319
Particulates are mechanically abrasive and chemically reactive with mucous membranes, causing acute conjunctival irritation.
STOT-SE
H335
Inhalation of dust triggers an inflammatory response in the upper respiratory tract. This is the highest risk vector during open handling.
Senior Scientist Note: Never assume "Irritant" implies "Benign." Repeated low-level exposure to indole derivatives can lead to sensitization. The goal of this protocol is Zero Contact .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all laboratory personnel handling this substance.
Glove Selection Logic
Why Nitrile? Natural Rubber Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DCM). Nitrile provides superior chemical resistance and prevents the "wicking" of organic solutions to the skin.
PPE Category
Specification
Operational Context
Hand Protection
Nitrile (0.11 mm min)
Solid Handling: Standard exam-grade nitrile is sufficient.Solution Handling: Double-gloving recommended. If using DCM/Chloroform, use PVA or Silver Shield laminate gloves underneath nitrile.
Eye Protection
Safety Glasses w/ Side Shields
Standard: Minimum requirement for all benchwork.Upgrade: Use Chemical Goggles if working with fine powder outside a fume hood (discouraged).
Respiratory
Engineering Controls First
Primary: Handling must occur inside a certified Chemical Fume Hood.Secondary: If hood is unavailable, a NIOSH N95 or P100 particulate respirator is mandatory.
Body Defense
Lab Coat (Cotton/Poly)
Must be buttoned to the neck. Sleeves must cover the wrist, overlapping with glove cuffs.
Operational Protocol: Safe Handling Workflow
The following workflow is designed to minimize static discharge (which disperses powder) and prevent surface contamination.
Diagram 1: PPE & Handling Decision Logic
Caption: Decision logic for selecting engineering controls and PPE based on physical state and solvent context.
Step-by-Step Protocol: Weighing & Solubilization
Preparation:
Clear the fume hood of clutter to ensure laminar airflow.
Place an anti-static mat or wipe the balance area with an anti-static cloth. Indoles are often static-prone, causing "jumping" powder.
Pre-weigh your solvent in a vial before adding the solid to minimize open-container time.
Transfer:
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Technique: Transfer the solid directly into a tared vial. Do not use weighing paper if possible; weighing boats or direct transfer reduces loss and exposure.
Critical Check: Inspect gloves.[2][3][4][5] If any liquid touched the glove, change immediately . Nitrile degradation is invisible but rapid with some solvents.
Decontamination:
Wipe the balance and surrounding area with a wet paper towel (solvent-appropriate) to capture invisible dust.
Dispose of the towel as solid hazardous waste.
Disposal & Emergency Response
Waste Classification:
5-Methoxy-1-phenyl-1H-indole should be classified as Hazardous Organic Waste .
Solid Waste: Contaminated gloves, paper towels, and weighing boats go into the Solid Hazardous Waste bin.
Liquid Waste: Solutions go into the Non-Halogenated Organic Waste stream (unless dissolved in DCM/Chloroform, then Halogenated).
Emergency Procedures:
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2][6][7][8][9][10]
Skin Contact: Wash with soap and water.[1][2][6][7][8][9][10] Do not use ethanol/solvents to wash skin, as this enhances absorption.
Spill (Powder): Do not dry sweep. Wet a paper towel with water/methanol, lay it over the powder to dampen, then wipe up.
References
PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used for structural read-across of phenyl-indole derivatives).
Carl Roth. (2023).[1] Safety Data Sheet: 2-Phenylindole. Retrieved from [Link](Note: Primary source for phenyl-indole hazard class).